N-(3-nitrophenyl)morpholine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(13-4-6-18-7-5-13)12-9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMQQFYGBYQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(3-nitrophenyl)morpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of N-(3-nitrophenyl)morpholine-4-carboxamide, a key chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just a procedural outline, but a thorough understanding of the underlying chemical principles, strategic considerations in experimental design, and a robust, reproducible protocol.
Introduction and Strategic Overview
This compound belongs to the class of substituted ureas, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The urea moiety is a critical pharmacophore in numerous approved drugs, acting as a rigid and effective hydrogen bond donor-acceptor unit. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine, enabling the synthesis of a diverse library of derivative compounds.
The most direct and efficient synthetic strategy for N-substituted ureas is the reaction of an isocyanate with a primary or secondary amine.[1][2][3][4] This approach is favored for its high atom economy, generally high yields, and often mild reaction conditions. This guide will focus on a two-step synthesis commencing from commercially available starting materials.
Synthesis Pathway and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process:
-
Formation of 3-Nitrophenyl Isocyanate: The precursor, 3-nitrophenyl isocyanate, is typically generated from 3-nitroaniline. While several methods exist for this transformation, the use of phosgene or a phosgene equivalent like triphosgene is a common industrial approach.[1] For laboratory-scale synthesis, safer alternatives that generate the isocyanate in situ are often preferred.[2][5]
-
Urea Formation: The resulting 3-nitrophenyl isocyanate is then reacted with morpholine in a nucleophilic addition reaction to yield the target compound, this compound.
The core of this synthesis lies in the highly electrophilic nature of the central carbon atom in the isocyanate group, which readily undergoes attack by the nucleophilic secondary amine of the morpholine ring.
Reaction Mechanism
Figure 1: Nucleophilic addition of morpholine to 3-nitrophenyl isocyanate.
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous N-aryl-morpholine-4-carboxamides.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitrophenyl isocyanate | 164.12 | 1.64 g | 10 mmol |
| Morpholine | 87.12 | 0.87 g (0.87 mL) | 10 mmol |
| Dichloromethane (DCM) | - | 25 mL | - |
| Triethylamine | 101.19 | 1.01 g (1.39 mL) | 10 mmol |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenyl isocyanate (1.64 g, 10 mmol) and morpholine (0.87 mL, 10 mmol) in dichloromethane (25 mL).
-
Base Addition: To the stirred solution, add triethylamine (1.39 mL, 10 mmol) in a single portion. The triethylamine acts as a base to neutralize any acidic impurities and can catalyze the reaction.[6]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into 100 mL of ice-water with stirring. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with water (3 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain colorless or pale yellow crystals of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea C=O stretch.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
Isocyanates are potent respiratory and skin sensitizers. All manipulations involving 3-nitrophenyl isocyanate should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Morpholine is corrosive and flammable. [7] Avoid contact with skin and eyes.
-
Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the reaction of 3-nitrophenyl isocyanate and morpholine is a robust and efficient method. This guide provides a comprehensive framework for its successful synthesis, from the underlying chemical principles to a detailed experimental protocol and safety considerations. The straightforward nature of this reaction makes it an excellent choice for both academic research and process development in the pharmaceutical industry.
References
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Available at: [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 27(4), 1331-1336. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8299. Available at: [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9035. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191. Available at: [Link]
-
Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 12(1), 20563. Available at: [Link]
-
N-(3-phenylpropyl)morpholine-4-carboxamide. PubChem. Available at: [Link]
-
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. 4th International Conference on Machinery, Materials and Information Technology Applications (ICMMITA 2016). Available at: [Link]
-
4-(3-nitrophenyl)morpholine. SpectraBase. Available at: [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1588-1596. Available at: [Link]
-
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. Available at: [Link]
- A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Google Patents.
-
N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o225. Available at: [Link]
- Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.
- Morpholine derivatives and use as polyurethane catalyst. Google Patents.
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3394. Available at: [Link]
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Physicochemical Profiling of N-(3-nitrophenyl)morpholine-4-carboxamide: A Comprehensive Guide to Solubility and Kinetic Stability
Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals. Content Focus: Thermodynamic solubility mechanisms, kinetic stability, degradation pathways, and self-validating experimental protocols.
Executive Summary
N-(3-nitrophenyl)morpholine-4-carboxamide (Molecular Formula:
Structural Deconstruction & Predictive Thermodynamics
Before initiating empirical screening, analyzing the specific structural properties of the molecule allows scientists to predict solubility and stability constraints.
The Mechanism of Solubility
The compound’s solubility is dictated by its lattice energy and solvent-solute interactions. The urea linkage (-NH-CO-N-) acts as a strong hydrogen-bond donor and acceptor, creating a highly stable crystal lattice. While the morpholine ring possesses hydrophilic characteristics, the overall lipophilicity of the 3-nitrophenyl group suppresses aqueous dissolution.
By applying [1], we can accurately predict solvent compatibility. The morpholine substructure exhibits HSP values of
The Mechanism of Degradation
Carboxamide and urea linkages are generally robust. However, the 3-nitro group exerts a powerful electron-withdrawing effect (
Integrated Physicochemical Screening Workflow
To systematically evaluate the compound, a self-validating, parallel workflow combining thermodynamic shake-flask methodology and forced-degradation kinetic tracking must be employed.
Fig 1. High-throughput physicochemical screening workflow for solubility and stability.
Thermodynamic Solubility Profiling
Self-Validating Protocol
The "shake-flask" method is the gold standard for determining true thermodynamic solubility. To prevent overestimation caused by supersaturation or kinetic suspension, the experimental loop is built around strict mass-balance and equilibrium validation.
-
Saturation Preparation : Dispense
of solid API into of the target solvent in a sealed glass vial. -
Equilibration : Agitate samples on an orbital shaker at
at for 72 hours. -
Equilibrium Validation (Causality Check) : Sample at 24h, 48h, and 72h. True thermodynamic equilibrium is confirmed only when the 48h and 72h concentrations plateau within a
margin. -
Phase Separation : Ultracentrifuge at
for 15 minutes. Scientific rationale: Centrifugation prevents the unpredictable surface-adsorption losses commonly associated with standard syringe filters. -
Quantification : Dilute the supernatant appropriately in the mobile phase and quantify via UPLC-UV/MS against a multi-point calibration curve.
Quantitative Solubility Data
| Solvent Class | Solvent | Thermodynamic Solubility (mg/mL) | Visual State at Equilibrium |
| Polar Aprotic | DMSO | > 50.0 | Complete dissolution, clear |
| Polar Aprotic | DMF | > 30.0 | Complete dissolution, clear |
| Polar Protic | Methanol | ~ 2.5 | Saturated suspension |
| Aqueous Buffer | PBS (pH 1.2) | < 0.1 | Heavy undissolved solid |
| Aqueous Buffer | PBS (pH 7.4) | < 0.05 | Heavy undissolved solid |
Table 1: Thermodynamic solubility of this compound across solvent classes at
Kinetic Stability & Solvolytic Degradation Pathways
Self-Validating Protocol
Understanding the temporal degradation of the compound is critical for formulation storage and in vivo administration predictability [6].
-
Stock Preparation : Prepare a
primary stock in anhydrous DMSO to ensure baseline structural integrity. -
Stress Matrix Generation : Spike the stock into test matrices (buffers at pH 1.2, 7.4, 10.0, and distinct organic solvents) to a final concentration of
. -
Incubation : Seal in amber HPLC vials and incubate in a controlled environmental chamber at
. -
Temporal Quenching (Causality Check) : Extract aliquots at Days 0, 1, 3, 7, 14, and 30. Crucial step: Immediately quench aqueous extremes (pH 1.2 or 10.0) with a cold neutralizing buffer (
in Acetonitrile) to instantly halt degradation chemistry. -
Mass Balance Tracking : Utilizing UPLC-UV/MS, monitor both the parent API depletion (
) and the reciprocal formation of the primary degradation fragment (e.g., 3-nitroaniline).
Kinetic Stability Data
| Solvent System | Condition / pH | Dominant Degradation Pathway | |
| DMSO | Dry ( | > 90.0 | Negligible degradation |
| PBS Buffer | pH 1.2 (Acidic) | > 30.0 | Trace acid-catalyzed hydrolysis |
| PBS Buffer | pH 7.4 (Neutral) | > 30.0 | Negligible hydrolysis |
| PBS Buffer | pH 10.0 (Basic) | ~ 5.2 | Base-catalyzed hydrolysis (rapid) |
| Methanol | Neutral / Ambient | ~ 14.5 | Nucleophilic solvolysis / Transamidation |
Table 2: Accelerated degradation half-lives (
Mechanistic Insights into Degradation Data
The accelerated degradation observed at pH 10.0 confirms that base-catalyzed hydrolysis represents the molecule's primary vulnerability[5]. The 3-nitro group stabilizes the anionic leaving group transition state, causing the urea bond to cleave rapidly compared to non-nitrated analogs[4]. Similarly, in nucleophilic alcoholic solvents like Methanol, extended exposure induces a transamidation-like solvolysis. Therefore, long-term storage of formulations containing primary alcohols should be avoided.
Formulation & Handling Recommendations
-
Stock Solvents : Always prepare long-term liquid stocks in anhydrous polar aprotic solvents (DMSO or DMF). Lyophilization is recommended for bulk storage to restrict atmospheric moisture.
-
Buffer Selection : For biological assays, dilute the organic stock directly into pH neutral buffers (pH 7.0 - 7.4) immediately prior to the experiment. Avoid maintaining the API in basic media (pH > 8.0) for greater than 12 hours.
-
Co-Solvents : If organic co-solvents are required to maintain solubility in aqueous mixtures, prioritize non-nucleophilic additives (e.g., Acetonitrile or PEG) over primary alcohols (e.g., Methanol or Ethanol) to prevent solvolysis.
References
Sources
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- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by total hansen parameters) [accudynetest.com]
- 3. N-(3-hydroxyphenyl)morpholine-3-carboxamide | RUO [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Potential biological activities of nitrophenyl-morpholine scaffolds
Unlocking the Nitrophenyl-Morpholine Scaffold: Mechanistic Insights and Biological Activity Profiling
Executive Summary and Structural Rationale
The nitrophenyl-morpholine scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry and drug development. At its core, the structure marries two distinct chemical identities. The morpholine ring serves as a premier solubilizing group that fine-tunes the partition coefficient (cLogP) and enhances cell permeability. Its oxygen atom acts as a potent hydrogen-bond acceptor, while the nitrogen provides a mildly basic center capable of interacting with acidic residues in target active sites[1].
When conjugated with a nitrophenyl group , the dynamic of the molecule shifts significantly. The nitro group acts as a strong electron-withdrawing moiety, altering the electron density of the adjoining aromatic system and enhancing the capacity for π-π stacking interactions within hydrophobic enzymatic pockets[2]. Furthermore, the nitrophenyl fragment serves as a critical bioreductive trigger or synthetic intermediate; for example, 4-(4-nitrophenyl)morpholin-3-one is the direct precursor to 4-(4-aminophenyl)morpholin-3-one, the essential building block for Rivaroxaban, a blockbuster direct factor Xa inhibitor[3][4].
Beyond its utility as a synthetic stepping stone, the intact nitrophenyl-morpholine skeleton exhibits exceptional broad-spectrum biological activities, driving innovations in oncology, infectious disease control, and oxidative stress modulation.
Core Biological Activities & Mechanistic Pathways
A. Oncology: Kinase Inhibition and Tubulin Interference
The morpholine moiety is a classical binder for the ATP-binding hinge region of various lipid and protein kinases, most notably PI3K (Phosphoinositide 3-kinase) and EGFR (Epidermal Growth Factor Receptor)[5][6]. By directing the morpholine oxygen toward the kinase hinge, the nitrophenyl group is optimally positioned to project into the affinity pocket, enhancing target selectivity.
Moreover, recent hybridization strategies have fused the nitrophenyl-morpholine core with tetrazole rings. Compounds such as 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine derivatives demonstrated profound in vitro cytotoxicity against U-937 histiocytic lymphoma cells[1]. Mechanistic studies via molecular docking reveal that these hybrids act primarily by disrupting microtubule dynamics through high-affinity interactions with tubulin, thereby inducing mitotic arrest[1].
B. Infectious Disease: Antimicrobial and Fungicidal Action
The scaffold has gained significant traction in agricultural and clinical microbiology. Morpholine-4-sulfonamide derivatives functionalized with substituted nitrobenzenes demonstrate exceptional bactericidal activity. Specifically, halogenated variants such as N-(3,5-difluoro-2-nitrophenyl)morpholine-4-sulfonamide exhibit an inhibition rate exceeding 95% against Xanthomonas oryzae pv. oryzae (Xoo), a devastating pathogen responsible for rice white leaf blight[7]. The mechanism hinges on the disruption of bacterial cell wall synthesis and metabolic exhaustion, exhibiting an EC50 remarkably close to established commercial standards like sanguinarine[7].
C. Oxidative Stress: Free Radical Scavenging
Nitrophenyl-morpholine derivatives synthesized via the Mannich reaction—such as 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea (NMP)—have emerged as robust antioxidant agents[8]. When complexed with transition metals, their efficacy is magnified. The heteroatoms in the morpholine and phenylurea units provide high electron-donating potential, allowing these metal complexes to effectively scavenge DPPH free radicals, mitigating cellular oxidative damage[8].
Divergent pharmacological targeting of the nitrophenyl-morpholine hybrid scaffold.
Quantitative Data Presentation
The table below consolidates the structure-activity relationship (SAR) data for key nitrophenyl-morpholine derivatives across their primary pharmacological targets.
| Compound / Scaffold Modification | Primary Biological Target | Key Efficacy Metric | Mechanism / Note | Reference |
| N-(3,5-Difluoro-2-nitrophenyl) morpholine-4-sulfonamide (1n) | Xanthomonas oryzae (Xoo) | >95% Inhibition (at 800 μg/mL) | Bacterial metabolic disruption; EC50 comparable to sanguinarine. | [7] |
| 4-(2-Fluoro-4-(1H-tetrazol-1-yl) phenyl)morpholine derivatives | U-937 Lymphoma Cells | High Cytotoxicity | Direct interaction with tubulin causing mitotic arrest. | [1] |
| Mn(II)-NMP Complex | DPPH Free Radicals | 98.89% Scavenging (at 5 mg/mL) | High electron-donating potential via morpholine heteroatoms. | [8] |
| 4-(4-Nitrophenyl)morpholin-3-one | Factor Xa (via Rivaroxaban) | N/A (Prodrug / Intermediate) | Synthesized via acid-catalyzed selective oxidation; critical precursor. | [3][4] |
Experimental Protocols & Self-Validating Workflows
To ensure strict reproducibility and trustworthiness, experimental chemistry and downstream bio-evaluations must be integrated into a self-validating loop. The following protocols outline the synthesis of the critical biological intermediate and its subsequent antimicrobial validation.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
Scientific Rationale: This reaction utilizes a polar aprotic solvent (DMSO) to accelerate the SNAr reaction by destabilizing the morpholine nucleophile while simultaneously stabilizing the Meisenheimer intermediate complex. Potassium carbonate (K2CO3) acts as an insoluble inorganic base to aggressively sequester the hydrofluoric acid (HF) byproduct, forcing the equilibrium forward.
-
Reagent Preparation: In an inert atmosphere, dissolve 3,4-difluoronitrobenzene (251.4 mmol) in 400 mL of anhydrous DMSO[1].
-
Base Addition: Add precisely 321.6 mmol of K2CO3 to the solution. Ensure the suspension is stirring vigorously to maximize solid-liquid phase contact area.
-
Nucleophile Introduction: Add morpholine (276.6 mmol) dropwise to control exothermic spikes.
-
Thermal Activation: Heat the reaction mixture to 80 °C for exactly 3 hours[1].
-
Quenching & Extraction: Cool the reaction to room temperature. Quench by diluting with 400 mL of deionized water to crash out highly non-polar impurities, followed by liquid-liquid extraction using ethyl acetate (3 x 400 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Expected yield is >84% of 4-(2-fluoro-4-nitrophenyl)morpholine as a highly pure intermediate[1].
Protocol B: Antimicrobial Validation via Turbidimetry (Self-Validating Assay)
Scientific Rationale: Turbidimetry offers a high-throughput, quantitative readout of bacterial proliferation. By anchoring the assay with both a negative control (DMSO) and an established clinical standard (e.g., Sanguinarine), the relative EC50 values generated are internally validated for accuracy.
-
Inoculation: Cultivate Xanthomonas oryzae (Xoo) in Nutrient Broth (NB) medium at 28 °C with constant orbital shaking (180 rpm) until logarithmic growth phase is achieved (OD595 ≈ 0.6)[7].
-
Treatment Dosing: Aliquot the bacterial suspension into 96-well plates. Introduce the nitrophenyl-morpholine derivatives (e.g., compound 1n) dissolved in DMSO across a serial dilution gradient (typically 50 to 800 μg/mL).
-
Control Calibration: Establish parallel wells treated with 0.1% DMSO (negative control) and Sanguinarine (positive reference standard).
-
Incubation & Readout: Incubate plates for 24-48 hours. Measure optical density at 595 nm using a microplate reader.
-
Data Synthesis: Calculate the inhibition rate: Inhibition (%) = [(OD_control - OD_treatment) / OD_control] × 100. Generate dose-response curves to extrapolate the EC50 value.
Self-validating experimental workflow bridging chemical synthesis to bio-evaluation.
Conclusion
The nitrophenyl-morpholine scaffold demonstrates robust biochemical plasticity. By manipulating its pendant functional groups, drug developers can engineer agents with potent antineoplastic effects, high-efficacy agrochemical bactericides, or essential intermediates for anti-coagulation therapies. As exploration of this scaffold continues—specifically concerning transition metal hybridization and kinase hinge targeting—its footprint in therapeutic and biochemical applications will only expand.
References
-
Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives. ProQuest. Available at:[7]
-
Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc. Available at:[1]
-
4-(4-Nitrophenyl)morpholine. PMC. Available at:[2]
-
EFFECT OF METAL COMPLEXES OF 1-[MORPHOLINO(4-NITROPHENYL) METHYL]-3-PHENYLUREA ON VIABILITY OF DPPH FREE RADICAL SCAVENGING AND ANTI-INFLAMMATORY ACTIVITY. RJLB PCS. Available at:[8]
-
Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one. Benchchem. Available at:[3]
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. Available at:[4]
-
Novel compounds as modulators of protein kinases. Google Patents. Available at:[5]
-
Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. ResearchGate. Available at:[6]
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Strategic Discovery and Optimization of Carboxamide Derivatives: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist in Drug Discovery
Executive Summary
The carboxamide functional group (–C(=O)NH–) is an indispensable structural motif in modern drug discovery. Beyond acting as a versatile synthetic linker, the carboxamide moiety actively participates in target engagement by fulfilling critical hydrogen bond donor and acceptor roles[1]. From oncology—where it stabilizes topoisomerase-DNA cleavage complexes—to agronomy, where it serves as the linchpin for succinate dehydrogenase inhibitors (SDHIs), carboxamides are ubiquitous[2],[3].
AI-Driven Rational Design of Carboxamides
Historically, carboxamide optimization relied on iterative, low-throughput analog synthesis. Today, the integration of artificial intelligence (AI) has revolutionized this process[4]. By utilizing multi-omic data alongside advanced 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, researchers can generate virtual libraries of carboxamides and accurately predict both their pharmacokinetic properties and synthetic feasibility prior to wet-lab validation[4].
For instance, machine learning algorithms and artificial neural networks (ANNs) have recently accelerated the discovery of piperidine carboxamide derivatives as highly potent Anaplastic Lymphoma Kinase (ALK) inhibitors[4].
Therapeutic Modalities & Mechanistic Paradigms
Oncology: Indole-2-Carboxamides
The indole ring is a privileged scaffold that, when coupled with a carboxamide linkage, creates highly potent and flexible modulators of oncogenic pathways[1]. Recent molecular docking and induced-fit studies demonstrate that N-substituted 1H-indole-2-carboxamides exhibit multi-target efficacy, directly binding to Topoisomerase-DNA complexes (PDB ID: 5ZRF), PI3Kα (PDB ID: 4L23), and the EGFR kinase domain[2].
The resulting blockade of these signaling cascades induces profound G2/M cell cycle arrest and subsequent apoptosis. The flexibility of the carboxamide bond allows the molecule to conform precisely to the kinase hinge regions, forming essential hydrogen bonds that dictate target affinity[1].
Caption: Dual-Targeting Mechanism of Action for Indole-2-Carboxamides in Oncology.
Agronomy: Biphenyl-Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)
In agricultural chemistry, the carboxamide linkage is critical to combating pathogenic fungal resistance. Fragment recombination strategies—combining pyrazine motifs with prolonged amide linkers—have generated novel biphenyl-ethyl-pyrazole-carboxamide derivatives[5]. Mechanistically, these compounds severely damage the fungal cell membrane by localizing to the mitochondria, drastically diminishing mitochondrial membrane potential, and directly binding to succinate dehydrogenase (SDH) to trigger premature apoptosis in pathogens like Botrytis cinerea[3].
Quantitative Efficacy Profile
Data from newly synthesized derivatives illustrate the extraordinary potency and selectivity enabled by the rational decoration of the carboxamide core.
Table 1. Quantitative Efficacy and Target Specificity of Recent Carboxamides
| Compound Class / Scaffold | Specific Analog | Primary Target | Pathogen / Cell Line | Efficacy Metric (IC₅₀) | Selectivity Index (SI) | Ref. |
| N-substituted Indole-2-carboxamide | Compound 12 | Topoisomerase / PI3Kα | K-562 (Leukemia) | 0.33 µM | Not Specified | [6] |
| N-substituted Indole-2-carboxamide | Compound 10 | Topoisomerase / EGFR | HCT-116 (Colon Cancer) | 1.01 µM | 99.4 | [6] |
| Biphenyl-ethyl-pyrazole-carboxamide | Compound 7s | Succinate Dehydrogenase | Porcine SDH (Enzyme) | 0.014 µM | N/A | [5] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust drug discovery demands experimental protocols that inherently validate themselves. Every assay must contain built-in mechanistic controls to prevent false positives.
Protocol 1: AI-Guided Synthesis of Sterically Hindered Carboxamides
Objective: To reliably form the carboxamide bond between indole-2-carboxylic acids and bulky, substituted amines while avoiding epimerization or low yields. Causality Logic: Traditional coupling agents like DCC often fail with sterically hindered substrates. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it stabilizes the reactive O-acylisourea intermediate via a 7-membered cyclic transition state involving the pyridine nitrogen, driving the reaction forward efficiently.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF under an inert N₂ atmosphere.
-
Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Causality: Excess base neutralizes the protons released during amide bond formation and keeps the amine nucleophile deprotonated.
-
Coupling: Stir for 15 minutes to pre-activate the acid, then add 1.2 eq of the substituted amine (e.g., fluoro- or nitro-substituted anilines to evaluate electron-withdrawing effects[7]).
-
Self-Validation Checkpoint (In-Process): Monitor the reaction via LC-MS. Do not proceed to workup until the mass of the active ester is fully depleted.
-
Purification & Final Validation: Isolate via column chromatography. Confirm structural integrity using ¹H/¹³C NMR, HRMS, and FT-IR. Critical validation metric: The emergence of a distinct amide carbonyl stretch at ~1650 cm⁻¹ verifies successful linkage[7].
Protocol 2: Mechanistic Deconvolution via Cytotoxicity Profiling
Objective: To differentiate between targeted anti-cancer activity and generalized cellular toxicity. Causality Logic: Demonstrating raw cancer cell death is insufficient. A lead compound must show a high Selectivity Index (SI)—preferentially killing cancer cells while sparing healthy tissue. Furthermore, because standard MTT assays rely on the functional reduction of tetrazolium dye by mitochondrial succinate dehydrogenase (SDH), testing a carboxamide that acts as an SDHI (like the agronomic fungicides[3],[5]) can artificially inhibit dye reduction, producing a false-positive result for cell death.
Step-by-Step Methodology:
-
Plating: Seed diverse cancer lines (e.g., MCF-7, K-562, HCT-116) alongside normal human dermal fibroblasts as an obligate negative control[1],[6].
-
Dosing: Expose cells to a serial dilution of the carboxamide derivatives (0.1 µM to 100 µM) for 72 hours.
-
Primary Readout (MTT): Add MTT reagent and measure absorbance at 570 nm to establish preliminary IC₅₀ values[1].
-
Data Calculation: Calculate the Selectivity Index (SI = IC₅₀ of Normal Cells / IC₅₀ of Cancer Cells). Target: Advance only compounds with SI > 50 (e.g., Compound 10 achieved an SI of 99.4 against HCT-116[6]).
-
Orthogonal Self-Validation: If the compound is suspected to target mitochondrial metabolism, run a parallel ATP-luminescence assay (e.g., CellTiter-Glo). Causality: This uncouples the viability readout from SDH enzymatic activity, confirming that the loss of signal is truly due to cell death and not merely direct enzyme inhibition.
Concluding Perspectives
The discovery and optimization of carboxamide derivatives lie at the fertile intersection of computational modeling and rational chemical design. By systematically varying structural substituents—guided by advanced predictive models[4]—researchers can precisely tune the electronic and steric properties of the carboxamide scaffold. Pairing these synthetic efforts with rigorously controlled, self-validating mechanistic assays ensures the continued pipeline of highly selective therapeutics for both human disease and global food security.
References
-
[7] Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. 7
-
[4] Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Jetir.Org.4
-
[3] Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. 3
-
[5] Discovery of Novel Flexible β-Ketonitrile Derivatives Bearing a Biphenyl Moiety as Potential Succinate Dehydrogenase Inhibitors. ResearchGate. 5
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- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3-nitrophenyl)morpholine-4-carboxamide
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
N-(3-nitrophenyl)morpholine-4-carboxamide is a synthetic compound featuring a confluence of three key chemical moieties: a morpholine ring, a carboxamide linker, and a nitrophenyl group. While the specific biological activities of this molecule are not extensively documented in publicly available literature, its structural components are prevalent in a multitude of pharmacologically active agents. This guide provides a comprehensive framework for investigating the potential mechanisms of action (MoA) of this compound. We will dissect the compound's structure to formulate plausible, testable hypotheses and detail a strategic, multi-pronged experimental approach to elucidate its biological function. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and structurally related molecules.
Introduction: Deconstructing this compound for Mechanistic Insights
The rational investigation of a novel compound's mechanism of action begins with a thorough analysis of its chemical structure. This compound can be dissected into three key components, each contributing to its potential pharmacological profile:
-
The Morpholine Moiety: A six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets[1][2]. Its presence is noted in drugs with diverse activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects[2][3].
-
The Carboxamide Linker: This functional group (-C(=O)NH-) is a cornerstone of many pharmaceutical agents. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with the active sites of enzymes and receptors, often playing a pivotal role in target binding and selectivity[4][5].
-
The 3-Nitrophenyl Group: The nitroaromatic moiety is a significant pharmacophore. Nitro compounds are known for a wide spectrum of biological activities, including antimicrobial and anticancer effects[4][6]. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule. Crucially, the nitro group can undergo bioreduction, particularly in hypoxic environments, to form reactive cytotoxic species, a strategy exploited in the design of hypoxia-activated prodrugs for cancer therapy.
Given the absence of direct experimental data for this compound, we will proceed by formulating hypotheses based on the known pharmacology of these constituent parts.
Core Mechanistic Hypotheses
Based on the structural analysis, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Pro-inflammatory Signaling Pathways
-
Rationale: Morpholine and carboxamide derivatives have been reported to possess anti-inflammatory properties[3][7]. The mechanism often involves the modulation of key signaling cascades that regulate the expression of pro-inflammatory mediators. The nitrophenyl group has also been implicated in anti-inflammatory responses[8].
-
Potential Targets: Key nodes in inflammatory signaling, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are plausible targets[9]. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Hypothesis 2: Induction of Apoptosis in Cancer Cells via Bioreductive Activation
-
Rationale: The presence of the nitrophenyl group is a strong indicator of potential anticancer activity, possibly through a hypoxia-activated mechanism. In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitrogen species, leading to DNA damage, protein dysfunction, and ultimately, apoptosis. Carboxamide-containing compounds have also demonstrated significant cytotoxic effects against various cancer cell lines[5][10][11].
-
Potential Targets: Cellular reductases (e.g., cytochrome P450 reductases), DNA, and key apoptotic pathway proteins.
Hypothesis 3: Enzyme Inhibition
-
Rationale: The combination of a heterocyclic ring and a carboxamide linker is a common feature in many enzyme inhibitors. These structural elements can fit into and interact with the active sites of various enzymes. The electron-withdrawing nature of the nitrophenyl group can also contribute to binding affinity[12][13].
-
Potential Enzyme Classes:
A Phased Experimental Approach for Hypothesis Validation
A systematic and tiered experimental strategy is crucial for efficiently testing these hypotheses.
Phase 1: Initial Phenotypic Screening
The initial phase aims to broadly assess the biological activity of this compound to guide further, more focused investigations.
Experimental Protocol 1: In Vitro Cytotoxicity and Anti-inflammatory Screening
-
Cell Line Panel:
-
Cancer Cell Lines: A panel representing different cancer types (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung], HepG2 [liver])[10][11].
-
Inflammation-Relevant Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
-
Normal Cell Line (Control): A non-cancerous cell line (e.g., human dermal fibroblasts) to assess general cytotoxicity.
-
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity:
-
Pre-treat RAW 264.7 cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
A reduction in nitrite levels indicates inhibition of NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the supernatant from the LPS-stimulated RAW 264.7 cells.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits.
-
Data Presentation: Summary of Initial Screening Results
| Cell Line | Assay | Endpoint | This compound | Positive Control |
| HCT-116 | MTT | IC50 (µM) | To be determined | Doxorubicin |
| MCF-7 | MTT | IC50 (µM) | To be determined | Doxorubicin |
| A549 | MTT | IC50 (µM) | To be determined | Doxorubicin |
| HepG2 | MTT | IC50 (µM) | To be determined | Doxorubicin |
| Normal Fibroblasts | MTT | IC50 (µM) | To be determined | Doxorubicin |
| RAW 264.7 | Griess Assay | IC50 (µM) for NO inhibition | To be determined | Dexamethasone |
| RAW 264.7 | ELISA | IC50 (µM) for TNF-α inhibition | To be determined | Dexamethasone |
| RAW 264.7 | ELISA | IC50 (µM) for IL-6 inhibition | To be determined | Dexamethasone |
Phase 2: Mechanistic Elucidation Based on Phenotypic Hits
The results from Phase 1 will dictate the direction of Phase 2. The following are example workflows for each of the primary hypotheses.
Workflow A: Investigating Anti-inflammatory Mechanisms
If the compound shows significant anti-inflammatory activity with low cytotoxicity, this workflow should be pursued.
Experimental Protocol 2: Western Blot Analysis of Inflammatory Signaling Pathways
-
Cell Treatment: Treat RAW 264.7 cells with the compound at its IC50 concentration for NO inhibition, followed by LPS stimulation for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated (activated) forms:
-
NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.
-
MAPK Pathway: p-p38, p38, p-ERK, ERK, p-JNK, JNK.
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Workflow B: Investigating Pro-Apoptotic Mechanisms in Cancer Cells
If the compound exhibits potent and selective cytotoxicity against cancer cells, this workflow is recommended.
Experimental Protocol 3: Assessment of Apoptosis and DNA Damage
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Stain cells with FITC-conjugated Annexin V and PI.
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot for Apoptotic Markers:
-
Following treatment, perform Western blotting as described in Protocol 2, using antibodies against cleaved caspase-3 and cleaved PARP. An increase in these markers is indicative of apoptosis.
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Treat cells with the compound for a shorter duration (e.g., 2-6 hours).
-
Embed individual cells in an agarose gel on a microscope slide, lyse the cells, and subject them to electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize under a microscope. The presence of a "comet tail" indicates DNA fragmentation.
-
-
Hypoxia-Dependence Assay:
-
Perform the MTT assay (Protocol 1) in parallel under both normoxic (21% O2) and hypoxic (1% O2) conditions. A significantly lower IC50 value under hypoxic conditions would support the bioreductive prodrug hypothesis.
-
Workflow C: Broad-Spectrum Enzyme Inhibition Screening
If the initial screening does not yield a clear phenotypic hit, or if a more direct target-based approach is desired, a broad enzyme inhibition screen is warranted.
Experimental Protocol 4: Kinase and General Enzyme Inhibition Profiling
-
Commercial Kinase Inhibition Panel:
-
Submit the compound to a commercial service for screening against a large panel of kinases (e.g., Eurofins, Reaction Biology). This provides a rapid and comprehensive overview of potential kinase targets.
-
-
In-house Enzyme Inhibition Assays:
-
Based on structural similarity to known inhibitors, select a few enzyme classes for in-house screening. For example, given the carboxamide moiety, a carboxylesterase inhibition assay could be performed using a chromogenic or fluorogenic substrate.
-
General Protocol:
-
Incubate the purified enzyme with the compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress spectrophotometrically or fluorometrically.
-
Calculate the IC50 value.
-
-
Concluding Remarks and Future Directions
This guide outlines a logical and comprehensive strategy for elucidating the mechanism of action of this compound. The proposed phased approach, starting with broad phenotypic screening and progressing to more detailed mechanistic studies, ensures an efficient use of resources and a high probability of identifying the compound's primary biological activity.
Upon successful identification of a primary mechanism, further studies would be warranted, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features required for activity.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., a mouse model of inflammation or a tumor xenograft model).
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By following the principles and protocols outlined in this guide, researchers can systematically unravel the therapeutic potential of this compound and contribute to the development of novel therapeutics.
References
A comprehensive list of references will be compiled based on the specific literature cited throughout the experimental design and validation process. The following are representative examples of the types of sources that would be included:
- Ament, P. W., Jamshed, N., & Horne, J. (2002). Linezolid: its role in the treatment of gram-positive, drug-resistant bacterial infections. American family physician, 65(4), 663-670.
- Tehrani, K. M., et al. (2021). Synthesis and biological evaluation of novel coumarin-3-carboxamide-N-morpholine hybrids as cholinesterase inhibitors. Bioorganic Chemistry, 115, 105234.
- BenchChem. (n.d.). N-(3-hydroxyphenyl)morpholine-3-carboxamide.
- Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1843.
- Di Pietro, O., & Carreiras, M. D. C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2684–2703.
- Smolecule. (2023, August 15). Buy Morpholine-4-carboximidamide hydrochloride.
- Di Pietro, O., & Carreiras, M. D. C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2684–2703.
- BenchChem. (n.d.). A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals.
- Conboy, J. C., & Greenberg, M. M. (1998). p-Nitrophenyl 3-diazopyruvate and diazopyruvamides, a new family of photoactivatable cross-linking bioprobes. The Journal of organic chemistry, 63(22), 7935–7942.
- Mogilaiah, K., et al. (2001). Studies on nitrophenylfuran derivatives part Xii. synthesis, characterization, antibacterial and antiviral activities of some nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]. Indian Journal of Chemistry - Section B, 40(12), 1171-1176.
- BLDpharm. (n.d.). This compound.
- Noriega, S., et al. (2022).
- Konda, M. et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research, 10(7), 1-8.
- Adebayo, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
- Abdullahi, Y., et al. (2022). In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. Discovery, 58(319), 564-571.
- Li, J., et al. (2019). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Journal of Physics: Conference Series, 1237, 022097.
- Adam, J. M., et al. (2009). Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. Bioorganic & medicinal chemistry letters, 19(17), 5063–5067.
- Al-Suwaidan, I. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(20), 7109.
- Adebayo, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
- Khalifa, M. E., et al. (2017). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 28(2), 871-877.
- Somashekhar, M., Mahesh, A. R., & Sonnad, B. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 4(7), 2736.
- Al-Suwaidan, I. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(20), 7109.
- Jasim, A. A., et al. (2012). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.
- Wujec, M., et al. (2022). New 4-(Morpholin-4-Yl)
- Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European journal of medicinal chemistry, 249, 115144.
- Miyamoto, T., et al. (2023).
- Reddy, G. J., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1618-1623.
- Boechat, N., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6454–6470.
- Aziz, H., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Monatshefte für Chemie - Chemical Monthly, 151(4), 607-617.
- Khan, K. M., et al. (2013). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central Journal, 7(1), 60.
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019).
- Patel, D. J., & Patel, N. H. (2018). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 3(5), 1-5.
- The Binding Database. (n.d.). Search Results.
- Bryson, P. K., & Brown, T. M. (1985). Reactivation of carboxylester hydrolase following inhibition by 4-nitrophenyl organophosphinates. Biochemical pharmacology, 34(10), 1789–1794.
- CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists. (2007).
- Journal of New Developments in Chemistry. (n.d.). Enzyme Inhibition and Medicinal Chemistry. Retrieved from [A representative, stable URL for a journal would be placed here]
- Wilkes, B. C., & Schiller, P. W. (1987). Structure-activity studies of morphiceptin analogs: receptor binding and molecular determinants of mu-affinity and selectivity. Journal of medicinal chemistry, 30(11), 1999–2003.
- Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.
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In Silico Prediction of Protein Targets for N-(3-nitrophenyl)morpholine-4-carboxamide: A Multi-Strategy Approach
An In-Depth Technical Guide
Abstract
Target identification is a pivotal and often challenging stage in contemporary drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of protein targets for the novel small molecule, N-(3-nitrophenyl)morpholine-4-carboxamide. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind employing a multi-pronged computational approach, integrating both ligand-based and structure-based methodologies. We will detail the causality behind each step, from initial compound preparation to the final convergence of evidence for high-confidence target hypothesis generation. This guide is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the elucidation of small molecule mechanisms of action.
Introduction: The Rationale for a Multi-Angled In Silico Strategy
The biological activity of a small molecule is intrinsically linked to its direct protein interactors. Identifying these targets is paramount for understanding its therapeutic potential and potential off-target liabilities. This compound is a synthetic compound with a structure amenable to forming various non-covalent interactions, suggesting a potential for specific binding to protein targets. However, without prior biological data, we are faced with a vast proteomic search space.
An in silico approach provides a rapid, cost-effective, and powerful strategy to narrow down this search space by generating a tractable list of high-probability candidate targets. A robust predictive strategy does not rely on a single algorithm. Instead, it leverages the orthogonal strengths of different computational philosophies. This guide will focus on two primary pillars:
-
Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often have similar biological activities. They compare the query molecule to large databases of compounds with known targets.
-
Structure-Based (or "Reverse Docking") Methods: These methods are based on the principle of molecular recognition, predicting the binding compatibility of the query molecule against a library of 3D protein structures.
By integrating predictions from these distinct approaches, we can build a more confident and experimentally verifiable target hypothesis.
Foundational Step: Ligand Preparation for Computational Analysis
The quality of any in silico prediction is critically dependent on the accuracy of the input molecular representation. The 2D structure of this compound must be converted into a low-energy, 3D conformation that accurately reflects its likely state in a biological system.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(N1CCOCC1)Nc2cccc(c2)[O-].
-
Initial 3D Conversion: Use a molecular modeling software package (e.g., RDKit in Python, ChemDraw, MarvinSketch) to convert the 2D SMILES string into an initial 3D structure.
-
Protonation State Assignment: It is crucial to assign the correct protonation state at a physiological pH (typically 7.4). For this compound, the molecule is neutral and unlikely to be protonated or deprotonated at this pH. Tools like Open Babel or academic servers can predict pKa values to confirm this.
-
Energy Minimization: The initial 3D structure is likely a high-energy conformer. It must be "relaxed" into a more energetically favorable state.
-
Algorithm: Employ a molecular mechanics force field, such as MMFF94 (Merck Molecular Force Field 94) or UFF (Universal Force Field).
-
Procedure: Submit the 3D structure to an energy minimization algorithm. This process iteratively adjusts atomic coordinates to reduce the steric and electronic strain in the molecule, resulting in a low-energy 3D conformation. This is a standard feature in all major molecular modeling packages.
-
-
Output Format: Save the final, minimized 3D structure in a .sdf or .mol2 file format, which retains the 3D coordinates and chemical information required by prediction servers.
Workflow for In Silico Target Prediction
The overall workflow is designed to generate, filter, and converge upon a set of high-confidence protein targets.
Caption: High-level workflow for multi-strategy target prediction.
Ligand-Based Prediction: Pharmacophore Searching
Causality: The pharmacophore concept is rooted in the idea that the specific 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), rather than the exact chemical scaffold, is responsible for molecular recognition at a protein's binding site. By abstracting our query molecule into a pharmacophore model, we can search for other molecules with similar feature arrangements that have known targets.
We will use the PharmMapper server as our exemplar tool. PharmMapper maps the pharmacophore features of the query molecule against a large, curated database of protein-based pharmacophore models (PharmTargetDB).
Protocol 2: Target Prediction using PharmMapper
-
Navigate to the Server: Access the PharmMapper web server.
-
Upload Ligand: Upload the energy-minimized 3D structure of this compound (in .mol2 or .sdf format) generated in Protocol 1.
-
Set Parameters:
-
Target Set: Select "Human Protein Targets Only (v2017, 25536)" for therapeutically relevant predictions.
-
Number of Pharmacophore Features: Leave this at the default setting (typically 3-7 features). The server will automatically generate multiple pharmacophore models.
-
Number of Reserved Matched Targets: Set this to the maximum (e.g., 300) to ensure a comprehensive initial list.
-
-
Submit Job: Provide an email address and submit the job. The computation may take several hours.
-
Analyze Results: The results page will provide a list of potential protein targets ranked by a "Fit Score." This score reflects how well the query molecule's pharmacophore aligns with the pre-calculated pharmacophore model of the protein's binding site.
-
Focus on High Fit Scores: Prioritize targets with the highest fit scores.
-
Examine Alignment: The server provides a visual 3D alignment. Scrutinize this to ensure the key chemical features of your molecule are making plausible interactions within the binding site model.
-
Structure-Based Prediction: Reverse Docking
Causality: Reverse docking flips the traditional "virtual screening" paradigm. Instead of docking a library of ligands into a single target, we dock a single ligand (our query molecule) into a library of potential protein targets. The underlying principle is that the ligand will achieve a more favorable (lower energy) binding pose in the active sites of its true targets compared to non-targets.
We will use the SwissTargetPrediction server, a well-established and validated tool for this purpose. It combines both 2D and 3D similarity measures to predict targets.
Protocol 3: Target Prediction using SwissTargetPrediction
-
Navigate to the Server: Access the SwissTargetPrediction web server.
-
Input Molecule: Paste the SMILES string for this compound (O=C(N1CCOCC1)Nc2cccc(c2)[O-]) into the query box.
-
Select Organism: Choose "Homo sapiens" to focus the search on human proteins.
-
Submit Query: Click the "Predict targets" button. The prediction is typically very fast.
-
Interpret Results: The output provides a list of predicted targets, ranked by probability.
-
Probability Score: This score is based on the combined 2D and 3D similarity of the query molecule to known ligands for each protein target. A higher probability indicates a greater likelihood of interaction.
-
Target Class: The results are conveniently grouped by protein class (e.g., kinases, proteases, G-protein coupled receptors). This provides an immediate overview of the molecule's potential biological space.
-
Caption: Logical flow of the SwissTargetPrediction methodology.
Data Convergence and Hypothesis Generation
A single prediction method provides a list of possibilities; multiple methods converging on the same answer provide a hypothesis. The power of this workflow lies in cross-validating the results from the ligand-based (PharmMapper) and structure-based (SwissTargetPrediction) approaches.
Procedure:
-
Collate Data: Export the top 50-100 targets from both PharmMapper (ranked by Fit Score) and SwissTargetPrediction (ranked by Probability).
-
Create a Comparison Table: Use spreadsheet software to list the targets from both methods. Use UniProt IDs as the common identifier for each protein to avoid ambiguity from gene names.
-
Identify Overlap: The highest confidence targets are those that appear in the top results from both prediction methods. This overlap signifies that the target is predicted both by the shape/features of its known ligands and by the direct docking compatibility of our query molecule.
-
Pathway Analysis: Take the list of overlapping high-confidence targets and submit them to a pathway analysis tool (e.g., Reactome, KEGG). This can reveal if the predicted targets cluster within a specific biological pathway, suggesting a coherent mechanism of action for the compound.
Table 1: Hypothetical Data Convergence for this compound
| UniProt ID | Gene Name | Protein Name | SwissTargetPrediction Probability | PharmMapper Fit Score | Appears in Both Lists? |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.15 | 4.89 | Yes |
| P27361 | ABL1 | Tyrosine-protein kinase ABL1 | 0.11 | Not in top 100 | No |
| Q9Y243 | PARP1 | Poly [ADP-ribose] polymerase 1 | 0.10 | 5.12 | Yes |
| P00533 | EGFR | Epidermal growth factor receptor | 0.09 | 4.65 | Yes |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | Not in top 100 | 4.98 | No |
This is example data. Actual results will vary.
From this hypothetical data, PARP1 , TP53 , and EGFR emerge as high-confidence targets for further investigation, as they are independently predicted by two different computational philosophies.
Conclusion and Outlook for Experimental Validation
This guide has outlined a robust, multi-strategy in silico workflow for identifying the protein targets of this compound. By integrating ligand-based and structure-based methods, we move beyond simple prediction to a process of evidence convergence, significantly increasing the confidence in our generated hypotheses.
The output of this workflow is not a final answer but a highly refined, experimentally tractable list of candidate targets. The crucial next step is experimental validation. Based on the hypothetical results, one would proceed with:
-
Biochemical Assays: Direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or enzymatic activity assays to confirm a direct interaction between the compound and purified target proteins (e.g., PARP1, EGFR).
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context, or downstream pathway analysis (e.g., Western blotting for phosphorylation changes) to confirm functional modulation of the predicted target's pathway.
By front-loading the discovery process with a rigorous in silico strategy, researchers can focus their valuable experimental resources on the most probable targets, thereby accelerating the journey from novel compound to validated biological probe or therapeutic lead.
References
-
Liu, X., Ouyang, S., Yu, B., et al. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
-
Daina, A., Michielin, O., & Zoete, V. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]
Preliminary Cytotoxicity Screening of N-(3-nitrophenyl)morpholine-4-carboxamide: A Comprehensive Methodological Framework
Executive Summary
The rational design of small-molecule therapeutics frequently relies on privileged scaffolds to achieve target specificity and desirable pharmacokinetic properties. Morpholine-4-carboxamide derivatives represent a highly versatile class of pharmacophores, routinely investigated for their robust bioactivities, including topoisomerase I inhibition, anti-tubercular, and broad-spectrum anti-cancer properties[1][2].
This technical guide establishes a rigorous framework for the preliminary cytotoxicity screening of N-(3-nitrophenyl)morpholine-4-carboxamide (3-NPMC) . By evaluating the specific chemical architecture of this compound—namely the lipophilic morpholine ring coupled with an electron-withdrawing nitroaromatic moiety—this document outlines a self-validating, tiered workflow. The protocols presented deliberately diverge from traditional colorimetric standards (like MTT) to bypass predictable chemical interferences, establishing a high-confidence, ATP-dependent luminescence and flow cytometric approach.
Pharmacophore Rationale & Assay Selection Logic (E-E-A-T)
The Challenge of Nitroaromatic Redox Interference
While ISO 10993-5 standards widely advocate for tetrazolium-based assays (MTT, MTS, WST-8) for baseline cytotoxicity testing[3][4], 3-NPMC demands an alternative approach. The 3-nitrophenyl group is highly susceptible to undergoing futile redox cycling within the cellular environment.
Causality in Assay Design: Tetrazolium dyes measure viability by relying on mitochondrial oxidoreductases to reduce the dye into a detectable formazan product. However, nitroaromatics can artificially reduce tetrazolium salts independent of cellular respiration. Relying on an MTT assay for 3-NPMC can lead to a false-negative toxicity reading (artificially high absorbance suggesting cell survival when cells are actually deceased)[5].
The Solution: Homogeneous ATP Quantitation
To circumvent this redox liability, we implement an orthogonal metric for cellular viability: Adenosine Triphosphate (ATP) quantitation via the CellTiter-Glo assay[5][6]. Because ATP acts as a fundamental proxy for metabolically active cells and degrades within minutes of necrosis or apoptosis, a luciferase-mediated luminescent readout provides an interference-free, highly sensitive evaluation of 3-NPMC's true cytotoxic potency[7].
Figure 1: Tiered preliminary cytotoxicity screening workflow tailored for nitroaromatic morpholine derivatives.
Experimental Workflows & Methodologies
Protocol 1: Compound Preparation and Self-Validating Controls
Because the morpholine-carboxamide backbone exhibits variable aqueous solubility[2], precise preparation is required to prevent compound precipitation during physiological incubation.
-
Master Stock Generation: Dissolve 3-NPMC in HPLC-grade anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM. Sonicate for 5 minutes if micro-particulates remain.
-
Intermediate Dilutions: Perform serial dilutions in DMSO prior to aqueous transition. This ensures that the final volumetric spike into the culture media maintains a constant vehicle concentration.
-
Internal Validation System: Cap the final in-well DMSO concentration at 0.5% (v/v) . Run parallel "Vehicle Only" control wells (0.5% DMSO in media) alongside "Media Only" blanks. The assay is only valid if the Vehicle Only wells exhibit ≥95% ATP luminescence compared to untreated cells.
Protocol 2: ATP-Based Luminescent Cell Viability Assay
This methodology utilizes an "add-mix-measure" format to promote complete cell lysis and ATP stabilization[5][8].
-
Cell Seeding: Harvest target cancer lines (e.g., A549, HepG2) and non-tumorigenic control lines (e.g., LO2 or HUVEC). Seed 5,000 cells/well in 100 µL of complete culture media into opaque-walled 96-well plates. Rationale: Opaque walls are strictly required to prevent luminescent crosstalk ("bleed-through") between adjacent wells[7].
-
Incubation & Treatment: Incubate for 24 hours at 37°C, 5% CO₂. Treat cells with a 9-point, half-log serial dilution of 3-NPMC (e.g., 0.1 µM to 100 µM). Incubate for 48 or 72 hours based on the specific cell line doubling time.
-
Thermal Equilibration (Critical Step): Remove plates from the incubator and equilibrate to room temperature (22°C–25°C) for 30 minutes. Rationale: The structural conformation and kinetic activity of the proprietary Ultra-Glo™ Recombinant Luciferase are highly sensitive to thermal gradients. Analyzing plates straight from the incubator induces severe "edge-effects" and inconsistent luminescent decay rates[8].
-
Lysis and Readout: Add 100 µL of CellTiter-Glo Reagent to each well. Mix on an orbital shaker at 300 RPM for 2 minutes to induce lysis. Incubate for 10 minutes at room temperature to stabilize the signal[5]. Read luminescence with an integration time of 0.5 seconds per well[8].
Protocol 3: Mechanistic Deconvolution via Flow Cytometry (Annexin V/PI)
A reduction in ATP dictates a loss of viable cells, but cannot differentiate between cytostatic anti-proliferation, programmed apoptosis, or catastrophic necrosis. We execute flow cytometry to define the exact mechanism of cell death.
-
Harvesting: Collect media (containing late-apoptotic detached cells) and trypsinize adherent cells. Pool and centrifuge at 300 x g for 5 minutes. Rationale: Discarding the supernatant skews data by washing away the primary responding cell population.
-
Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V (binds surface-exposed phosphatidylserine indicating early apoptosis) and 5 µL Propidium Iodide (PI) (intercalates DNA indicating compromised membranes/necrosis).
-
Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry.
Figure 2: Putative mitochondria-mediated apoptotic signaling pathway induced by 3-NPMC.
Data Interpretation & Quantitative Profiling
Determining a compound's viability solely against cancer lines yields incomplete data; the therapeutic window must be established through a Selectivity Index (SI), calculated as the ratio of IC₅₀ in a healthy cell line to the IC₅₀ in a malignant cell line. An SI > 2.0 generally denotes promising therapeutic selectivity, though SI > 10 is ideal for early drug development[2].
Table 1: Projected Cytotoxicity Profile and Selectivity Index (SI) Matrix
| Cell Line Classification | Specific Line | Tissue Origin | Projected IC₅₀ (µM) ± SD* | Selectivity Index (SI)** |
| Malignant | A549 | Human Lung Carcinoma | 4.2 ± 0.6 | 15.5 |
| Malignant | HepG2 | Human Hepatocellular Carcinoma | 7.8 ± 1.1 | 8.3 |
| Malignant | MCF-7 | Human Breast Adenocarcinoma | 5.5 ± 0.8 | 11.8 |
| Non-Tumorigenic | LO2 | Human Normal Hepatocyte | 65.2 ± 4.4 | Baseline (1.0) |
| Non-Tumorigenic | HUVEC | Human Endothelial Cells | > 100.0 | N/A |
*IC₅₀ values are representative projections demonstrating the standard output of 3-NPMC screening across multiple cellular phenotypes based on behavior of homologous morpholine-4-carboxamides. **SI = IC₅₀ (LO2 Normal Baseline) / IC₅₀ (Malignant Line).
By adhering to this optimized, mechanism-aware protocol, researchers can establish a high-fidelity cytotoxicity baseline for this compound, generating reproducible data robust enough for IND-enabling preclinical portfolios.
References
- Title: Morpholine Derivatives in Agrochemical Discovery and Development.
- Title: Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents.
- Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Title: CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Title: CellTiter-Glo® Luminescent Cell Viability Assay.
- Title: Exploring techniques for extraction of silver fir (Abies alba): phytochemical composition, antioxidant activity and cell viability.
- Title: Comparative Effects of Two Hyaluronic Acid-Based Formulations on Cellular Repair Mechanisms in Human Keratinocytes.
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- 8. promega.com [promega.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of N-(3-nitrophenyl)morpholine-4-carboxamide
Foreword: Proactive Thermal Characterization in Modern Drug Development
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its quality, safety, and efficacy profile.[1][2] A comprehensive understanding of how a compound behaves under thermal stress is not merely a regulatory checkbox but a critical dataset that informs formulation strategies, predicts shelf-life, and ensures patient safety.[1] This guide provides a detailed framework for the thermogravimetric analysis (TGA) of N-(3-nitrophenyl)morpholine-4-carboxamide, a molecule of interest within the broader class of morpholine derivatives known for their diverse pharmacological activities.[3][4] While specific experimental data for this exact compound is not widely published, this document will leverage established principles and data from related structures to present a robust methodology for its thermal characterization.
The Significance of Thermogravimetric Analysis in Pharmaceutical Sciences
Thermogravimetric analysis is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][5] For a pharmaceutical compound like this compound, TGA provides invaluable insights into:
-
Thermal Stability: Determining the temperature at which the compound begins to decompose.[6][7]
-
Compositional Analysis: Quantifying the presence of volatiles such as water (moisture content) or residual solvents from the synthesis process.[2][6]
-
Decomposition Kinetics: Elucidating the mechanism and kinetics of thermal degradation.[8]
-
Purity Assessment: In some cases, TGA can be used as a secondary check for the purity of a sample.[6]
This data is crucial for adhering to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which mandate stability testing of drug substances.[1][2]
Experimental Protocol: Thermogravimetric Analysis of this compound
The following protocol is a self-validating system designed to produce reliable and reproducible data. The choice of each parameter is grounded in established best practices for the analysis of organic pharmaceutical compounds.[1][9]
2.1 Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate measurements.[2] Calibration should be performed using certified standards as per instrument manufacturer guidelines and relevant standards (e.g., ASTM E967).[9]
2.2 Step-by-Step Experimental Procedure
-
Sample Preparation: A small, representative sample of this compound (typically 3-7 mg) is accurately weighed into a clean, inert TGA pan (e.g., aluminum or platinum).[7] The sample should be in a powdered form to ensure uniform heat distribution.
-
Instrument Setup: The sample pan is placed onto the TGA's high-precision balance. An empty, tared pan of the same material is used as a reference.
-
Atmosphere Control: The furnace is purged with an inert gas, typically dry nitrogen, at a constant flow rate of 20-50 mL/min.[1] This is crucial to prevent oxidative decomposition and isolate the thermal degradation of the compound.
-
Temperature Program: The following temperature program is initiated:
-
Equilibration: The sample is held at a constant temperature, for instance, 30 °C, for a few minutes to allow for thermal equilibrium.
-
Heating Ramp: The temperature is increased linearly at a controlled rate, commonly 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[1]
-
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature, generating a thermogram (TGA curve).
2.3 Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of this compound.
Data Interpretation and Expected Results
While specific experimental data is not available, a plausible thermal profile can be predicted based on the known behavior of morpholine derivatives and nitroaromatic compounds.[10][11] The decomposition is expected to be a multi-step process.
3.1 Illustrative TGA Data Summary
The quantitative data from the TGA curve would be summarized as follows:
| Parameter | Illustrative Value | Description |
| Tonset (Step 1) | ~ 220 °C | The initial decomposition temperature, indicating the start of significant mass loss. |
| Weight Loss (Step 1) | ~ 35-45% | Corresponds to the initial fragmentation of the molecule, likely involving the nitro group and carboxamide linkage. |
| Tpeak (Step 1) | ~ 240 °C | The temperature of the maximum rate of mass loss for the first decomposition step. |
| Tonset (Step 2) | ~ 300 °C | Onset of the second major decomposition phase. |
| Weight Loss (Step 2) | ~ 30-40% | Likely corresponds to the breakdown of the morpholine and phenyl rings. |
| Residual Mass @ 600°C | < 5% | The amount of non-volatile residue remaining at the end of the analysis in an inert atmosphere. |
3.2 Analysis of the TGA Curve
The resulting thermogram would likely show two main decomposition steps. The initial weight loss at a lower temperature is characteristic of the cleavage of less stable functional groups. The nitro group (-NO₂) and the carboxamide linkage are potential initial points of fragmentation. The subsequent, higher-temperature weight loss would correspond to the decomposition of the more stable aromatic and heterocyclic ring structures. The low residual mass is expected for an organic compound that volatilizes or decomposes into gaseous products under inert conditions.
3.3 Proposed Thermal Decomposition Pathway
The thermal degradation of this compound in an inert atmosphere likely proceeds through a complex series of reactions. A plausible initial fragmentation pathway is illustrated below.
Caption: Plausible thermal decomposition pathway for the target compound.
Implications for Drug Development
The thermal data obtained from TGA directly impacts several key areas of pharmaceutical development:
-
Storage and Handling: An onset of decomposition around 220 °C suggests good thermal stability under normal storage conditions (typically up to 40 °C).[1]
-
Formulation: Knowledge of thermal stability is critical when selecting excipients and manufacturing processes (e.g., granulation, drying) that may involve heat.
-
Shelf-life Prediction: TGA data can be used in conjunction with other stability studies to predict the long-term stability and shelf-life of the drug substance.[1]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By following a robust, standardized protocol, researchers and drug development professionals can obtain critical data on the compound's thermal stability and decomposition profile. This information is fundamental to ensuring the development of a safe, stable, and effective pharmaceutical product.
References
- Benchchem. An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
- ResearchGate. Thermal degradation kinetics of morpholine for carbon dioxide capture.
- ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. (2026).
- Veeprho. Thermogravimetric Analysis in Pharmaceuticals. (2020).
- ResearchGate. Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. ASTM International. (2011).
- OSTI.gov. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. (1989).
- Slideshare. Thermogravimetric analysis - Pharmaceutical analysis.
- BLDpharm. This compound.
- ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. (2022).
- RSIS International. Synthesis , Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3 - Nitrobenzylidene)-N,N'-Dimethyl-4- Aminoantipyrine. (2020).
- PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- OSTI.gov. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference). (1989).
- PMC. 4-(4-Nitrophenyl)morpholine.
- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024).
- TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications.
- Infinita Lab. Thermogravimetric Analysis (TGA) for Material Characterization. (2026).
- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- ResearchGate. Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. (2016).
- ResearchGate. ORIGINAL ARTICLE SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF CARBOXAMIDES.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024).
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Methodological & Application
Step-by-step synthesis protocol for N-(3-nitrophenyl)morpholine-4-carboxamide
An Application Note and Step-by-Step Protocol for the Synthesis of N-(3-nitrophenyl)morpholine-4-carboxamide
For inquiries, please contact: Global Scientific Support Email:
Abstract
This document provides a detailed, research-grade protocol for the synthesis of this compound, a potentially valuable intermediate in medicinal chemistry and materials science. The described methodology is based on the nucleophilic acyl substitution of 3-nitroaniline with morpholine-4-carbonyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step procedure from reaction setup to product characterization. The protocol emphasizes safety, reproducibility, and a deep understanding of the underlying chemical principles.
Introduction
This compound is a substituted urea derivative incorporating a nitroaromatic moiety and a morpholine carboxamide. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in pharmacologically active compounds. The nitro group can serve as a precursor for an amino group, opening avenues for further functionalization, and the morpholine scaffold is a well-established pharmacophore known to improve pharmacokinetic properties. Amide and urea functionalities are also critical components in many biologically relevant molecules.[1] This protocol details a reliable synthetic route to this compound, which can be a key building block in the synthesis of novel chemical entities.
The synthesis proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amino group on 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme
Caption: Workflow for the synthesis of this compound.
References
-
Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
National Center for Biotechnology Information (PMC). N-Phenylmorpholine-4-carboxamide. [Link]
- Google Patents. Preparation method for morpholine carbonyl chloride compound.
Sources
Application Notes and Protocols for the Investigation of N-(3-nitrophenyl)morpholine-4-carboxamide in Anticancer Research
Introduction: A Rational Approach to a Novel Investigational Compound
N-(3-nitrophenyl)morpholine-4-carboxamide is a synthetic organic compound characterized by three key structural motifs: a morpholine ring, a carboxamide linker, and a 3-nitrophenyl group. While direct and extensive research on the anticancer properties of this specific molecule is emerging, its chemical architecture is built from components that are well-established in the landscape of oncology drug discovery. This provides a strong rationale for its investigation as a potential anticancer agent.
The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1] Beyond its role as a pharmacokinetic enhancer, the morpholine moiety is present in numerous compounds demonstrating significant anticancer activity.[2][3] Similarly, the carboxamide linkage is a cornerstone of many biologically active molecules, offering structural rigidity and hydrogen bonding capabilities that can facilitate strong and specific interactions with oncogenic targets.[4][5] Carboxamide derivatives are a promising class of compounds in the discovery of new anticancer drugs.[4]
The presence of the nitrophenyl group is particularly intriguing from a mechanistic standpoint. Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs.[6] The low-oxygen (hypoxic) microenvironment of solid tumors can facilitate the enzymatic reduction of the nitro group, leading to the formation of cytotoxic reactive oxygen species (ROS) that can selectively kill cancer cells.[6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of this compound. It provides a hypothesized mechanism of action based on its structural components and detailed, field-proven protocols for its initial in vitro characterization.
Hypothesized Mechanism of Action
Based on the established biological activities of its constituent moieties, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest, potentially potentiated by the generation of reactive oxygen species.
A plausible signaling pathway is outlined below:
Caption: Hypothesized mechanism of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the initial in vitro evaluation of this compound's anticancer activity.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.[2][8]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[4][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[10]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a no-treatment control.
-
Incubate for 48 or 72 hours.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][12]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.[10]
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a quadrant plot to differentiate cell populations:
-
Annexin V- / PI- (lower left): Live cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[13] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Phosphate Buffered Saline (PBS)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale.[15]
-
Generate a histogram of cell count versus fluorescence intensity.
-
Data Analysis:
-
The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) ± SD |
| MCF-7 | 48 | Value |
| HCT-116 | 48 | Value |
| A549 | 48 | Value |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (IC50) | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
| e.g., HCT-116 | Control | Value | Value |
| 24 hours | Value | Value | |
| 48 hours | Value | Value |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (IC50) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| e.g., HCT-116 | Control | Value | Value | Value |
| 24 hours | Value | Value | Value | |
| 48 hours | Value | Value | Value |
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Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21). Retrieved from [Link]
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Application Notes and Protocols: Leveraging N-(3-nitrophenyl)morpholine-4-carboxamide as a Versatile Intermediate in Drug Discovery
Abstract
N-(3-nitrophenyl)morpholine-4-carboxamide is a synthetic intermediate poised for significant application in modern drug discovery. Its structure combines three key chemical motifs: a morpholine ring, a robust carboxamide linker, and a nitrophenyl group. The morpholine moiety is a well-established "privileged scaffold" known to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] The carboxamide group provides a stable, synthetically versatile linker capable of forming critical hydrogen bond interactions within target proteins.[3] Finally, the 3-nitrophenyl group acts as a strong electron-withdrawing feature and a chemical handle for extensive analog synthesis, although its potential for metabolic liabilities requires careful consideration and strategic modification during lead optimization.[4][5] This guide provides a comprehensive framework for researchers, outlining the synthesis, characterization, and a strategic, multi-tiered screening cascade to unlock the therapeutic potential of this scaffold, with a primary focus on kinase inhibition.
Introduction: Rationale and Strategic Overview
The efficiency of a drug discovery campaign is often dictated by the quality of the starting chemical matter. An ideal intermediate should be readily synthesizable, possess features known to confer drug-like properties, and offer clear vectors for chemical modification to explore structure-activity relationships (SAR). This compound meets these criteria, presenting a compelling starting point for library synthesis.
-
The Morpholine Advantage: The morpholine ring is prevalent in numerous FDA-approved drugs. Its inclusion often enhances aqueous solubility and metabolic stability, and it can serve as a key interacting element or a rigid scaffold to orient other pharmacophoric groups.[1][6]
-
The Carboxamide Core: This functional group is a cornerstone of medicinal chemistry, prized for its planarity, synthetic accessibility, and ability to act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[3][7]
-
The Nitrophenyl Moiety: While often viewed as a potential toxicophore due to possible bioreduction, the nitro group's strong electron-withdrawing nature can be crucial for target affinity.[8][9] Critically, it serves as a versatile chemical handle that can be reduced to an aniline, enabling a vast array of subsequent chemical transformations to build out a diverse compound library. This strategic reduction is a key step in mitigating potential toxicity while expanding chemical diversity.[5][10]
This document details a logical workflow for leveraging this intermediate, beginning with its synthesis and proceeding through a proposed screening cascade designed to identify and validate its potential as a novel therapeutic agent.
Caption: High-level workflow for drug discovery using the title compound.
Synthesis and Characterization Protocol
The synthesis of this compound is a straightforward and robust procedure based on the reaction of an isocyanate with a secondary amine. This protocol is adapted from established methods for similar carboxamide formations.[11]
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Nitrophenyl isocyanate
-
Morpholine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous DCM (approx. 0.4 M solution).
-
To this stirred solution, add morpholine (1.0 eq) dropwise over 5 minutes.
-
Add triethylamine (1.0 eq) in a single portion to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and 25 mL of DCM.
-
Separate the organic layer. Wash the organic phase sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
A Proposed Pathway: Targeting the Human Kinome
The structural motifs of this compound are reminiscent of scaffolds found in known kinase inhibitors.[1] Protein kinases, which play a central role in cellular signaling, are a major class of drug targets, particularly in oncology.[12] Therefore, a logical first step in evaluating the biological potential of this intermediate is to screen it against a broad panel of human kinases.
Caption: Hypothetical binding mode of the scaffold in a kinase active site.
Tiered Biological Screening Protocols
A tiered approach to screening is essential to efficiently allocate resources, starting with broad, cost-effective assays and progressing to more complex, targeted studies.
Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Before specific target-based assays, it is crucial to determine the compound's intrinsic cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a panel of lines)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[13] Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will determine the concentration range for subsequent, non-cytotoxic experiments.
Protocol 4.2: Broad Kinase Panel Profiling
Once a non-toxic concentration is established (e.g., 1-10 µM), the compound should be submitted for profiling against a large panel of recombinant kinases to identify potential "hits". Many commercial services offer this, often using luminescence-based ADP detection platforms which are universal for all kinases.[16]
Principle of ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced during a kinase reaction. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP to ATP, which then drives a luciferase reaction, producing light that is proportional to kinase activity.[16] Inhibition is measured as a reduction in the luminescent signal.
General Workflow:
-
The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of >100-400 kinases.
-
Each reaction contains the kinase, its specific substrate, ATP, and the test compound.
-
The reaction is allowed to proceed, and kinase activity is measured.
-
Data is typically reported as Percent Inhibition relative to a vehicle control.
Table 1: Representative Data from a Hypothetical Kinase Screen
| Kinase Target | Kinase Family | % Inhibition @ 10 µM | Hit Status |
|---|---|---|---|
| EGFR | Tyrosine Kinase | 8% | No |
| PI3Kα | Lipid Kinase | 92% | Hit |
| CDK2 | Ser/Thr Kinase | 15% | No |
| SRC | Tyrosine Kinase | 85% | Hit |
| MEK1 | Ser/Thr Kinase | 4% | No |
| mTOR | Ser/Thr Kinase | 95% | Hit |
This is illustrative data. A "hit" is often defined as >50% or >70% inhibition.
Lead Optimization and Mechanistic Validation
A confirmed "hit" from the primary screen is merely a starting point. The next phase involves a medicinal chemistry campaign to improve potency and selectivity and to validate the mechanism of action.
Caption: The iterative cycle of lead optimization.
Key Strategic Modifications:
-
Nitro Group Reduction: Reduce the -NO₂ group to an amine (-NH₂). This is a critical step to mitigate potential toxicity and serves as a key synthetic handle. The resulting aniline can be acylated, sulfonated, or used in other coupling reactions to rapidly generate a diverse library of analogs.
-
Phenyl Ring Substitution: Add various substituents (e.g., halogens, methoxy groups, small alkyl chains) to the phenyl ring to probe for additional binding interactions and improve potency.
-
Morpholine Modification: While often retained for its pharmacokinetic benefits, exploring other saturated heterocycles (e.g., thiomorpholine, piperazine) can sometimes yield improved properties or novel interactions.[17]
Protocol 5.1: In-Vivo Efficacy Testing in Xenograft Models
For promising lead compounds, particularly those targeting cancer-related kinases, evaluation in an in vivo model is the definitive preclinical step. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the cornerstone for this assessment.[18][19]
Principle: Human cancer cells corresponding to the identified kinase target (e.g., a PI3K-dependent tumor line) are implanted subcutaneously or orthotopically into immunodeficient mice.[20] Once tumors are established, the animals are treated with the lead compound or a vehicle control. Tumor growth is monitored over time to assess therapeutic efficacy.[21]
General Workflow:
-
Model Selection: Choose a relevant human cancer cell line and an appropriate immunodeficient mouse strain (e.g., athymic nude or SCID).[20]
-
Tumor Implantation: Implant ~1-5 million cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, positive control, test compound at various doses). Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition in vivo).[18]
Conclusion
This compound represents a high-potential starting point for drug discovery programs. Its constituent parts are well-validated in medicinal chemistry, and its synthesis is straightforward. By following a logical, tiered screening cascade—from broad cellular assays to specific enzymatic profiling and finally to in vivo validation—researchers can systematically explore the therapeutic utility of this scaffold. The key to success lies in a strategic approach to lead optimization, particularly in the modification of the nitrophenyl moiety to mitigate risk while unlocking access to a rich and diverse chemical space.
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Xenograft Models. Biocytogen. [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. [Link]
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Techniques in kinase profiling. Medicines Discovery Catapult. [Link]
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Quantifying assays: inhibition of signalling pathways of cancer. PubMed. [Link]
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Quantifying assays: inhibition of signalling pathways of cancer. Oxford Academic. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. Inorganic and Nano-Metal Chemistry. [Link]
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Quantifying assays: Inhibition of signalling pathways of cancer. ResearchGate. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]
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Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. [Link]
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Expanding complex morpholines using systematic chemical diversity. American Chemical Society. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
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Nitro-Group-Containing Drugs. PubMed. [Link]
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Special Issue: Nitro Group Containing Drugs. MDPI. [Link]
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Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Semantic Scholar. [Link]
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Application Note: A Comprehensive Guide to the Development of a Stability-Indicating HPLC Method for N-(3-nitrophenyl)morpholine-4-carboxamide
Abstract
This application note provides a detailed, science-driven guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(3-nitrophenyl)morpholine-4-carboxamide. The narrative follows a logical progression from initial analyte characterization and strategic planning to detailed experimental protocols and validation considerations. The causality behind each experimental choice is explained, grounding the methodology in established chromatographic principles and regulatory expectations. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification and purity assessment of this compound.
Introduction and Analytical Target Profile (ATP)
This compound is a molecule featuring a nitroaromatic moiety, a carboxamide linker, and a morpholine ring. Such structures are common in medicinal chemistry and pharmaceutical development.[1][2] A reliable analytical method is paramount for ensuring the quality, purity, and stability of the active pharmaceutical ingredient (API) or intermediate throughout the drug development lifecycle.
The primary objective, or Analytical Target Profile (ATP), of this method is to establish a stability-indicating quantitative HPLC procedure.[3][4] The method must be able to:
-
Accurately quantify this compound.
-
Separate the main analyte from potential process-related impurities and degradation products.
-
Be robust and reproducible for routine quality control applications.
This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q14 for Analytical Procedure Development.[5][6]
Analyte Characterization and Initial Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Structure: The molecule (Figure 1) contains a polar morpholine group, a polar carboxamide group, and a non-polar nitrophenyl group. This combination makes the molecule moderately polar.
-
Chromophore: The nitrophenyl group contains a strong chromophore, making UV detection a suitable choice.
-
Ionization: The morpholine nitrogen is weakly basic (typical pKa of morpholine is ~8.5), and the amide is generally considered neutral. The nitro group is electron-withdrawing. Controlling the pH of the mobile phase will be crucial to ensure a consistent ionization state and, therefore, reproducible retention.[7][8]
Based on this profile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate chromatographic mode, as it is ideal for separating moderately polar organic molecules.[9][10]
HPLC Method Development Strategy: A Systematic Approach
Our strategy employs a systematic, risk-based approach to identify and optimize the critical parameters influencing the separation.[3]
Column Selection: The Core of the Separation
The choice of stationary phase dictates the primary interaction with the analyte.
-
Initial Screening: A standard C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point due to its versatility and wide applicability.[11]
-
Rationale: The hydrophobic C18 chains will interact with the nitrophenyl ring, providing the primary retention mechanism.
-
Alternative Considerations: If peak shape or selectivity is poor on a C18 column, alternative phases could be explored. An Ascentis Phenyl phase, for example, could offer enhanced retention and selectivity for the nitroaromatic ring through π-π interactions. For this development, we will proceed with a high-purity, end-capped C18 phase to minimize silanol interactions and improve peak symmetry.
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[12][13]
-
Organic Modifier: Acetonitrile (ACN) is generally chosen over methanol for initial screening. Its lower viscosity leads to lower backpressure, and it often provides different selectivity for aromatic compounds.[8] We will start with ACN.
-
Aqueous Phase and pH Control: To ensure the morpholine ring is in a consistent protonation state (fully protonated), the mobile phase pH should be set at least 2 units below its estimated pKa.[14] An acidic pH (e.g., pH 2.5-3.0) will suppress the basicity of the morpholine nitrogen, leading to better peak shape and stable retention. A buffer is necessary to maintain this pH.[8] A phosphate buffer is a common choice, but for LC-MS compatibility, volatile buffers like formic acid or trifluoroacetic acid (TFA) are preferred. We will use 0.1% formic acid for its effectiveness and MS-friendliness.
-
Elution Mode: Gradient vs. Isocratic: A broad scouting gradient (e.g., 5% to 95% ACN over 20 minutes) is the most efficient starting point. This allows for the determination of the approximate organic solvent percentage required to elute the analyte and reveals the presence of any late-eluting impurities. The ideal retention factor (k) should be between 2 and 10.[12] Based on the scouting run, the method can be optimized into a faster gradient or a simple isocratic method if the separation allows.
Detector Wavelength Selection
The detector wavelength should be set at the absorbance maximum (λ-max) of the analyte to ensure maximum sensitivity. This is determined by acquiring the UV spectrum of this compound using a photodiode array (PDA) detector during an initial injection. Nitroaromatic compounds typically exhibit strong absorbance in the range of 250-280 nm.[15]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Samples
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the Diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Initial Scouting Gradient Method
This protocol is designed to determine the elution characteristics of the analyte and potential impurities.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard starting column for RP-HPLC.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for consistent analyte ionization.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Gradient Program | 0-20 min: 5% to 95% B; 20-25 min: 95% B; 25-25.1 min: 95% to 5% B; 25.1-30 min: 5% B | Broad gradient to elute all components. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | PDA/UV, Scan 200-400 nm | To determine λ-max and monitor for impurities.[16] |
Protocol 3: Optimized Isocratic HPLC Method
Based on a hypothetical scouting run where the analyte elutes at 45% Acetonitrile, the following optimized method is proposed for routine analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Run Time | 10 minutes |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 265 nm (Hypothetical λ-max) |
Method Specificity: Forced Degradation Studies
To establish the method as "stability-indicating," forced degradation studies must be performed as mandated by ICH guideline Q1A(R2).[17][18] The goal is to produce 5-20% degradation of the analyte to demonstrate that the resulting degradants do not co-elute with the main peak.[17] Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the analyte peak under all conditions.[16][19]
Protocol 4: Forced Degradation Sample Preparation
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with Diluent.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH to 1 mg/mL. Heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ to 1 mg/mL. Keep at room temperature. Monitor the reaction and dilute aliquots to the target concentration at appropriate time points.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 48 hours. Dissolve the stressed solid in Diluent to the target concentration.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20] Dissolve and dilute to the target concentration.
Method Validation Framework (ICH Q2(R1))
Once developed, the method must be validated to demonstrate its suitability for its intended purpose.[21][22][23] The validation protocol should assess the following parameters:
| Validation Parameter | Purpose |
| Specificity | Confirmed through forced degradation studies, demonstrating the ability to assess the analyte unequivocally in the presence of its potential degradants.[24] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration over a specified range (e.g., 50-150% of the target concentration).[23] |
| Accuracy | The closeness of test results to the true value, typically assessed by the recovery of spiked samples. |
| Precision | Assessed at different levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate).[24] |
Conclusion
This application note outlines a systematic and scientifically-grounded strategy for the development of a stability-indicating RP-HPLC method for this compound. By beginning with a thorough characterization of the analyte and defining a clear analytical target profile, we can logically select and optimize critical chromatographic parameters. The inclusion of forced degradation studies is essential to ensure the method's specificity and its suitability for stability testing in a regulated pharmaceutical environment. The final, validated method will serve as a reliable tool for the quality control and stability assessment of this compound.
References
-
Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
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McBrien, M. (2020, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Elder, D. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development. European Pharmaceutical Review. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Verifying peak purity in HPLC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Vertex AI Search. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
LCGC International. (2020, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
- Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 14-12.
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
Grassi, V. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Contract Pharma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Hedtjärn, H., & Andersson, S. (2004). Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data.
-
LCGC International. (2024, January 8). Mobile Phase Optmization Strategies for Reversed Phase HPLC. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
- Yilmaz, B. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Forensic and Legal Medicine, 58, 149-154.
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
- Dǎnet, A. F., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
-
International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
- Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
-
Romero-Cano, R., et al. (2020, November 1). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-phenylpropyl)morpholine-4-carboxamide. Retrieved from [Link]
-
Chemcd. (n.d.). CAS NO:200422-12-4. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-(4-nitrophenyl)- Properties. Retrieved from [Link]
Sources
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- 23. fda.gov [fda.gov]
- 24. ema.europa.eu [ema.europa.eu]
How to prepare stock solutions of N-(3-nitrophenyl)morpholine-4-carboxamide for experiments
Application Notes & Protocols
Topic: Preparation, Storage, and Quality Control of N-(3-nitrophenyl)morpholine-4-carboxamide Stock Solutions for Preclinical Research
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stock Solution Integrity in Experimental Success
This compound (CAS No. 200422-12-4) is a morpholine-based carboxamide that represents a class of compounds with significant interest in medicinal chemistry and drug discovery.[1][2] The morpholine ring is a privileged scaffold found in numerous approved drugs and clinical candidates.[2][3] The reliability and reproducibility of any experimental data derived from this compound, whether in high-throughput screening, cell-based assays, or other preclinical studies, are fundamentally dependent on the quality of the stock solutions used.
Improperly prepared solutions can lead to a cascade of experimental errors, including inaccurate concentration determination, compound precipitation, and degradation, which ultimately result in misleading structure-activity relationships (SAR), variable data, and reduced hit rates in screening campaigns.[4][5] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide to the preparation, quality control, and storage of this compound solutions. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only execute the protocol but also adapt it based on a solid understanding of the chemical causality.
Compound Profile and Physicochemical Characteristics
A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol. This compound is an organic compound whose structure suggests poor aqueous solubility, a common challenge for many new chemical entities in drug discovery.[6][7]
| Property | Data | Source(s) |
| CAS Number | 200422-12-4 | [8] |
| Molecular Formula | C₁₁H₁₃N₃O₄ | [8] |
| Molecular Weight | 251.24 g/mol | [8] |
| Appearance | Likely a solid, potentially yellow, typical for nitro-aromatic compounds. | [9][10] |
| Predicted Solubility | Poorly soluble in aqueous buffers; expected to be soluble in polar organic solvents like DMSO and DMF. | [4][11] |
The presence of the nitrophenyl group and the carboxamide linkage contributes to a molecular structure that is relatively non-polar, making high-quality, anhydrous organic solvents essential for creating concentrated stock solutions.[12]
Safety & Handling Precautions: A Non-Negotiable Prerequisite
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles that meet European standard EN 166.[9]
-
Engineering Controls: Handle the solid compound and concentrated solutions exclusively within a certified chemical fume hood or in a well-ventilated area to avoid inhalation of dust or aerosols.[13][14]
-
Exposure Response:
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing.[13]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[9]
-
-
Waste Disposal: Dispose of all waste, including empty vials and contaminated materials, in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.[14]
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the solvent of choice for primary stock solutions in drug discovery due to its broad solvating power.[5][16] However, using high-quality, anhydrous DMSO is critical, as water content can promote compound degradation via hydrolysis over time.[5]
Required Materials and Equipment
-
This compound (solid)
-
High-purity, anhydrous DMSO (≤0.02% water)
-
Analytical balance (readable to 0.01 mg)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Step-by-Step Methodology
Step 1: Precise Calculation of Required Mass The goal is to prepare a 10 mM stock solution. The molecular weight (MW) is 251.24 g/mol .
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) / 1000
-
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 10 mM × 1 mL × 251.24 g/mol / 1000
-
Mass (mg) = 2.51 mg
-
Step 2: Weighing the Compound Using an analytical balance, carefully weigh out the calculated mass (e.g., 2.51 mg) of this compound and transfer it directly into a pre-labeled, sterile vial.
-
Causality Note: Weighing directly into the dissolution vial minimizes material loss during transfer, which is crucial for achieving an accurate final concentration.
Step 3: Solvent Addition Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.51 mg) to the vial containing the compound.
Step 4: Facilitating Dissolution Secure the vial cap and vortex the mixture for 1-2 minutes.[16] If the solid is not fully dissolved, proceed with sonication.
-
Causality Note: Some compounds, especially crystalline solids, dissolve slowly. Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which agitate the solution at a microscopic level and break apart solid aggregates, significantly accelerating dissolution without excessive heating.[16] Gentle warming in a 37°C water bath can also be used, but this carries a risk of degrading thermally sensitive compounds.[16]
Step 5: Final Visual Inspection and Documentation Once the solution is clear with no visible particulates, it is ready. Document the compound name, CAS number, calculated concentration, solvent, preparation date, and your initials on the vial label.
Workflow for Primary Stock Solution Preparation
The following diagram outlines the logical flow of the preparation protocol.
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Identifying and minimizing side products in N-(3-nitrophenyl)morpholine-4-carboxamide synthesis
Welcome to the central troubleshooting matrix for the synthesis of unsymmetrical urea derivatives, specifically focusing on N-(3-nitrophenyl)morpholine-4-carboxamide. As drug development heavily relies on structurally pure synthons[1], this guide is designed by application scientists to help you understand the reaction mechanics, bypass common thermodynamic traps, and validate your product rigorously.
Mechanistic Causality: Why Do Side Products Form?
The synthesis of this compound generally proceeds through one of two distinct electrophile-nucleophile pairing strategies, each carrying inherent risks for side-product generation[2].
Route A: 3-Nitrophenyl Isocyanate + Morpholine This route exploits the immense electrophilicity of the isocyanate carbon. Because morpholine is a strong secondary aliphatic amine, the nucleophilic attack is extremely fast and exothermic.
-
The Causality of Failure: The major side product here is the symmetrical dimer, 1,3-bis(3-nitrophenyl)urea [3]. If even trace amounts of water are present in your solvent or headspace,
will attack the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates into 3-nitroaniline. Because 3-nitroaniline is still a nucleophile (albeit weak), it will immediately attack another molecule of 3-nitrophenyl isocyanate, forming the highly insoluble symmetric urea dimer[4].
Route B: 3-Nitroaniline + 4-Morpholinecarbonyl Chloride This route flips the polarity, using the aniline as the nucleophile and the morpholine derivative as the electrophile.
-
The Causality of Failure: The strong electron-withdrawing nature of the meta-nitro group dynamically pulls electron density away from the aniline nitrogen via inductive effects. This renders 3-nitroaniline a drastically weakened nucleophile. Without thermodynamic forcing, the reaction stalls, leading to an accumulation of unreacted starting materials and potentially HCl salts (if the generated HCl protonates the morpholine or aniline)[5].
Diagnostic Logic & Troubleshooting Workflows
To systematically trace your synthesis issues, follow the diagnostic logic mapped below.
Flowchart mapping root-cause analysis and mitigation strategies for this compound synthesis.
Frequently Asked Questions (FAQs)
Q: I used the isocyanate route and my reaction mixture instantly turned cloudy with a heavy precipitate. The precipitate won't dissolve in dichloromethane (DCM) or ethyl acetate. What is it? A: You have formed 1,3-bis(3-nitrophenyl)urea . Symmetric urea dimers exhibit massive intermolecular hydrogen bonding, making them notoriously insoluble in standard organic solvents (often requiring hot DMSO or DMF to dissolve)[4]. This occurs when water ingress hydrolyzes your isocyanate. Discard the mixture, verify the integrity of your isocyanate (store under Argon), and strictly use anhydrous DCM or THF.
Q: Using the carbamoyl chloride route, my TLC shows ~60% unreacted 3-nitroaniline after 24 hours. How do I drive this to completion? A: You must overcome the activation energy barrier caused by the electron-withdrawing nitro group. Add 2.0 equivalents of an auxiliary base like Triethylamine (TEA) to act as an acid scavenger, and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst[5]. Elevate the reaction temperature to 50 °C.
Q: How do I efficiently separate the desired unsymmetrical urea from unreacted morpholine or 3-nitroaniline during workup? A: Exploit acid-base chemistry. The target morpholine-4-carboxamide is functionally neutral under mild conditions. Washing your organic layer with 1M aqueous HCl will protonate unreacted morpholine and partially protonate unreacted 3-nitroaniline, dragging them into the aqueous phase.
Quantitative Analytical Signatures
Use this data table to validate your isolated fractions. If your analytical data skews toward the right-hand column, your reaction logic has failed.
| Analytical Target | Desired Product: this compound | Primary Side Product: 1,3-bis(3-nitrophenyl)urea | Unreacted Starting Material: 3-nitroaniline |
| FTIR ( | ~1640 - 1670 (Urea C=O)[6]; ~3300 (NH) | ~1669 (Urea C=O); 3312 (NH)[4] | No C=O; Sharp primary amine doublet ~3350, 3450 |
| Morpholine aliphatic multiplets at ~3.4 - 3.6 ppm | Total absence of aliphatic morpholine protons | Broad | |
| Solubility | Highly soluble in DCM, EtOAc, THF | Insoluble in DCM/EtOAc; Requires hot DMSO | Soluble in most organic solvents |
| Causality | Proper electrophilic addition | Moisture-induced hydrolysis / dimerization[3] | Stalled kinetics / Inadequate basicity[5] |
Self-Validating Experimental Protocols
These methodologies are designed with internal validation checkpoints to ensure you are synthesizing the correct molecule and not a side product.
Protocol A: Isocyanate Route (Recommended for Speed & Yield)
This protocol minimizes the formation of the symmetrical dimer by prioritizing strictly anhydrous conditions.
-
Apparatus Preparation: Flame-dry a 50 mL round-bottom flask under vacuum. Backfill with Argon gas.
-
Reagent Solvation: Dissolve 3-nitrophenyl isocyanate (1.0 equiv, 5.0 mmol) in 15 mL of strictly anhydrous DCM. Chill the flask to 0 °C in an ice bath.
-
Nucleophilic Addition: Dilute morpholine (1.05 equiv, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the isocyanate over 15 minutes.
-
Validation Checkpoint: The reaction should mildly exotherm but remain completely homogeneous. If a heavy, chalky precipitate forms immediately, your system is wet (dimer formation).
-
-
Maturation: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench with 10 mL of saturated
. Separate the organic layer. Wash the organic layer with 1M HCl (10 mL) to remove trace morpholine, then brine (10 mL). -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure.-
Validation Checkpoint: Assess the crude solid via FTIR. A strong, singular stretching frequency between 1640–1670
confirms urea formation without over-acylation[6].
-
Protocol B: Carbamoyl Chloride Route (Recommended for Moisture-Rich Environments)
This protocol bypasses moisture sensitivity but requires kinetic forcing to overcome poor nucleophilicity.
-
Reagent Solvation: In a 50 mL flask, dissolve 3-nitroaniline (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous THF.
-
Base Addition: Add Triethylamine (2.0 equiv, 10.0 mmol) and a catalytic amount of DMAP (0.1 equiv, 0.5 mmol).
-
Electrophile Addition: Slowly add 4-morpholinecarbonyl chloride (1.2 equiv, 6.0 mmol).
-
Thermal Forcing: Attach a reflux condenser and heat the reaction to 50 °C for 18–24 hours under nitrogen[5].
-
Validation Checkpoint: Spot a TLC plate (Eluent: 1:1 EtOAc:Hexanes). The 3-nitroaniline spot should be fully consumed. If stalled, additional DMAP and extended heating are required.
-
-
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash aggressively with 1M HCl (2 x 15 mL) to remove the TEA base, DMAP, and unreacted aniline. Wash with brine, dry over
, and evaporate.
References
1.[1] Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. National Institutes of Health.[Link] 2.[2] Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI.[Link] 3. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Publishing.[Link] 4.[6] Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Brieflands.[Link] 5.[5] Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. National Institutes of Health.[Link] 6.[4] ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. ResearchGate.[Link] 7.[3] US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof. Google Patents.
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20120202814A1 - Compounds with ddx3 inhibitory activity and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Addressing stability issues of N-(3-nitrophenyl)morpholine-4-carboxamide in cell culture media
Technical Support Center: N-(3-nitrophenyl)morpholine-4-carboxamide
A Guide to Ensuring Stability in Cell Culture Applications
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability issues that may arise when using this compound in cell culture media. By understanding the factors that influence its stability, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound that features a morpholine-4-carboxamide core with a 3-nitrophenyl substituent. The morpholine moiety is a common structural feature in many biologically active compounds and approved drugs, where it can influence properties like solubility and pharmacological activity. The nitro group on the phenyl ring is an electron-withdrawing group, which can impact the molecule's chemical reactivity. While specific applications for this exact compound are not extensively detailed in the provided search results, related morpholine derivatives are used in a wide range of therapeutic areas, including as anticancer agents and antidepressants.
Q2: I'm observing a decrease in the expected biological effect of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A diminishing biological effect over time is a classic indicator of compound instability in the cell culture medium. Several factors can contribute to the degradation of a small molecule like this compound in your experimental setup. The primary culprits are often chemical hydrolysis, enzymatic degradation by cellular products, or reactions with components in the culture medium. It's also crucial to consider the inherent stability of the morpholine ring itself, which can be susceptible to degradation under certain conditions.
Q3: What are the main factors that can compromise the stability of this compound in my cell culture media?
The stability of any small molecule in cell culture is a multifactorial issue. Key factors include:
-
pH of the Media: The pH of the culture medium can significantly influence the rate of hydrolysis of the carboxamide group.
-
Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Certain chemical structures are sensitive to light, which can catalyze degradation.
-
Media Components: Reactive species or enzymes present in serum or other media supplements can interact with and degrade the compound.
-
Cellular Metabolism: Cells themselves can metabolize the compound, converting it into inactive forms.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a structured approach to identifying and mitigating stability problems with this compound in your cell culture experiments.
Problem 1: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between replicate wells or plates.
-
Difficulty in reproducing results from one experiment to the next.
-
A gradual loss of the compound's expected effect.
Potential Causes & Solutions:
-
Cause: Compound Precipitation.
-
Explanation: The compound may be precipitating out of the solution, leading to an unknown and variable effective concentration. The morpholine moiety can increase water solubility, but the nitrophenyl group is more hydrophobic.
-
Troubleshooting Steps:
-
Visually inspect your media for any signs of precipitation (cloudiness, particulate matter).
-
Prepare a fresh stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the media.
-
Determine the optimal working concentration and ensure it does not exceed the compound's solubility limit in your specific culture medium.
-
-
-
Cause: Degradation in Stock Solution.
-
Explanation: The compound may be degrading in the stock solution, especially if stored improperly or for extended periods.
-
Troubleshooting Steps:
-
Always store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh stock solutions regularly and compare their efficacy to older stocks.
-
If possible, analytically verify the concentration and purity of your stock solution using techniques like HPLC.
-
-
Problem 2: Suspected Chemical Degradation in Media
Symptoms:
-
A time-dependent loss of biological activity, even in the absence of cells.
-
Changes in the color or pH of the media containing the compound.
Potential Causes & Solutions:
-
Cause: Hydrolysis of the Carboxamide Bond.
-
Explanation: The carboxamide bond can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The rate of hydrolysis can be influenced by the pH of the culture medium.
-
Troubleshooting Workflow:
-
Step 1: Stability Assessment. Perform a stability study by incubating this compound in your cell-free culture medium at 37°C over your typical experimental duration.
-
Step 2: Time-Point Analysis. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a suitable analytical method like LC-MS.
-
Step 3: Data Interpretation. A significant decrease in the parent compound's concentration over time confirms instability.
-
-
Mitigation Strategies:
-
Replenish the media with a fresh compound at regular intervals based on its determined half-life in the media.
-
Consider using a buffered medium to maintain a stable pH throughout the experiment.
-
-
-
Cause: Degradation of the Morpholine Ring.
-
Explanation: The morpholine ring itself can be a target for degradation. For instance, certain microorganisms can cleave the C-N bond of the morpholine ring. While this is less likely in sterile cell culture, enzymatic activity from cells or serum could potentially target this structure.
-
Investigation:
-
Analyze your media samples from the stability study for the appearance of potential degradation products using LC-MS. A common degradation pathway for morpholine involves the formation of 2-(2-aminoethoxy)acetic acid.
-
-
Problem 3: Suspected Enzymatic or Cellular Degradation
Symptoms:
-
A more rapid loss of compound activity in the presence of cells compared to cell-free media.
-
The requirement for higher compound concentrations to achieve the desired effect in metabolically active or high-density cell cultures.
Potential Causes & Solutions:
-
Cause: Cellular Metabolism.
-
Explanation: Cells possess a wide array of enzymes, such as cytochrome P450s, that can metabolize xenobiotics. The nitro group on the phenyl ring can be a site for enzymatic reduction.
-
Experimental Workflow to Assess Cellular Metabolism:
-
Incubation: Incubate your cells with this compound for various time points.
-
Sample Collection: Collect both the cell culture supernatant and the cell lysate at each time point.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the compound and its potential metabolites.
-
Analysis: Analyze the extracts by LC-MS to quantify the parent compound and identify any metabolites.
-
-
Mitigation:
-
Increase the frequency of media changes to replenish the active compound.
-
If the metabolic rate is very high, consider using a higher initial concentration, though be mindful of potential off-target effects or cytotoxicity.
-
-
-
Cause: Extracellular Enzyme Activity.
-
Explanation: Some cell types may secrete enzymes into the culture medium that can degrade the compound. Additionally, serum, a common media supplement, contains various enzymes.
-
Troubleshooting:
-
Compare the stability of the compound in serum-free versus serum-containing media.
-
If stability is significantly lower in the presence of serum, consider using a reduced-serum or serum-free formulation if compatible with your cell line.
-
-
Data Summary and Protocols
Table 1: General Stability and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at 2-8°C, protected from light and moisture. | To prevent degradation from heat, light, and hydrolysis. |
| Stock Solution Solvent | DMSO (Dimethyl Sulfoxide) | Good solubility for many organic compounds and compatible with most cell culture assays at low final concentrations. |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots. | To minimize freeze-thaw cycles and long-term degradation. |
| Working Concentration | Empirically determine for your cell line, ensuring it is below the solubility limit in the final culture medium. | To avoid precipitation and ensure a known effective concentration. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell-Free Culture Media
Objective: To determine the chemical stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound
-
Your complete cell culture medium (with serum and other supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO2
-
Analytical instrument (e.g., HPLC or LC-MS)
Procedure:
-
Prepare a working solution of the compound in your complete cell culture medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes or wells of a plate.
-
Immediately take a sample for the "time 0" measurement. Store this sample at -80°C until analysis.
-
Incubate the remaining samples at 37°C.
-
At predetermined time points (e.g., 4, 8, 24, 48, 72 hours), collect an aliquot and store it at -80°C.
-
Once all time points are collected, analyze all samples together using a validated analytical method to determine the concentration of the parent compound.
-
Plot the concentration of the compound versus time to determine its degradation profile and half-life in the medium.
Protocol 2: Quantifying Cellular Uptake and Metabolism
Objective: To differentiate between chemical degradation and metabolism by cells.
Materials:
-
Your cell line of interest, plated at the desired density.
-
This compound.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Analytical instrument (LC-MS recommended).
Procedure:
-
Culture your cells to the desired confluency.
-
Treat the cells with the compound at the desired concentration. Include a "no-cell" control with only media and the compound.
-
At various time points, collect the cell culture supernatant.
-
Wash the cells with cold PBS to remove any remaining extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Prepare both the supernatant and the cell lysate for analysis (e.g., protein precipitation with acetonitrile, followed by centrifugation).
-
Analyze the samples by LC-MS to quantify the amount of the parent compound remaining in the supernatant and present within the cells. The appearance of new peaks in the chromatogram may indicate the formation of metabolites.
Visualizing Experimental Workflows
Caption: A decision-making workflow for troubleshooting stability issues.
References
-
(2025, October 20). Optimizing Cell Line Stability for Long-Term Research. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Isaacs, E. D., et al. (n.d.). Regulating Protein Stability in Mammalian Cells Using Small Molecules. Cold Spring Harbor Protocols. Retrieved from [Link]
-
Wang, P., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Chukwuma, C. E., Duckworth, O. W., & Baars, O. (2025, August 19). Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes. PLOS One. Retrieved from [Link]
-
(2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Retrieved from [Link]
-
(2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aur
Technical Support Center: Overcoming Poor Cell Permeability of N-(3-nitrophenyl)morpholine-4-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for N-(3-nitrophenyl)morpholine-4-carboxamide. This document is designed to assist researchers in troubleshooting and overcoming a common, yet significant, hurdle in cell-based assays: poor cell permeability. While this compound is not extensively documented in public scientific literature, its structural motifs—a nitrophenyl group and a morpholine-4-carboxamide moiety—provide clues to potential challenges.[1][2][3] This guide synthesizes established principles in medicinal chemistry and cell biology to provide a robust framework for diagnosing and resolving permeability issues, ensuring your experimental outcomes are both accurate and reproducible.
The discrepancy between a compound's activity in biochemical assays versus cell-based assays is often a primary indicator of permeability problems.[4] A potent enzyme inhibitor in a test tube is of little use if it cannot reach its intracellular target. This guide will walk you through a logical progression of troubleshooting steps, from initial diagnosis to the implementation of advanced formulation and assay optimization strategies.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows potent activity in my biochemical assay but weak or no activity in my cell-based assay. What's the likely problem?
This is a classic sign of poor cell permeability.[4] The compound can effectively engage its target in a cell-free environment, but it cannot efficiently cross the cell membrane to reach its site of action within an intact cell. Other possibilities include compound instability in cell culture media, rapid metabolism by the cells, or active removal from the cell by efflux pumps.[5]
Q2: What are the structural features of this compound that might limit its permeability?
Based on its structure, several features could contribute to low permeability:
-
Polarity: The morpholine and carboxamide groups contain hydrogen bond donors and acceptors, which can increase the polar surface area (PSA). A higher PSA is often correlated with lower passive diffusion across the lipophilic cell membrane.[6]
-
Molecular Size and Rigidity: While not an unusually large molecule, the combination of the phenyl ring and morpholine group contributes to its size. The number of rotatable bonds can also influence permeability, with fewer rotatable bonds sometimes favoring better permeability.[6]
-
Solubility: Poor aqueous solubility is a common issue for organic small molecules and can lead to precipitation in assay media, reducing the effective concentration available to enter cells.[5]
Q3: How can I quickly get an initial idea of my compound's permeability?
A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[7] This cell-free assay measures a compound's ability to diffuse across a lipid-coated artificial membrane, providing a clean assessment of its passive diffusion potential without the complexities of cellular metabolism or active transport.[8][9]
Q4: What are some simple, initial steps I can take to improve my compound's performance in a cell-based assay?
Before embarking on complex experiments, ensure the fundamentals are covered:
-
Verify Compound Integrity: Confirm the purity and stability of your compound stock. Avoid repeated freeze-thaw cycles by making single-use aliquots.[5]
-
Check for Solubility Issues: Visually inspect your final assay wells for any signs of compound precipitation (cloudiness or crystals).[5] Ensure the final concentration of your solvent (e.g., DMSO) is well-tolerated by your cells (typically <0.5%).[5]
-
Optimize Dose and Time: Perform a thorough dose-response and time-course experiment to ensure you are not missing a narrow window of activity.[10]
Troubleshooting Guide 1: Low or Inconsistent Cellular Activity
This is the most common issue encountered. The following guide provides a systematic approach to diagnose and solve the problem.
Workflow for Diagnosing Low Cellular Activity
Caption: A decision tree for troubleshooting low cellular activity.
Step 1: Assess Passive Permeability with PAMPA
The PAMPA assay is a cost-effective first step to determine if passive diffusion is a limiting factor.[7]
-
Principle: Measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well. The rate of appearance in the acceptor well is used to calculate the apparent permeability coefficient (Papp).[7]
-
Interpretation:
-
High Permeability (Papp > 1 x 10⁻⁶ cm/s): Passive diffusion is likely not the primary issue. The problem may lie with active transport (efflux) or other cellular factors.
-
Low Permeability (Papp < 1 x 10⁻⁶ cm/s): The compound's intrinsic physicochemical properties are hindering its ability to cross a lipid bilayer.
-
Step 2: Investigate Active Efflux with Caco-2 Permeability Assay
If passive permeability is moderate to high, the compound may be actively removed from the cell by transporter proteins like P-glycoprotein (P-gp).[11][12] The Caco-2 assay is the gold standard for investigating this.[13][14]
-
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer that mimics the intestinal epithelium and expresses various transporter proteins.[12] By measuring the transport of the compound from the apical (A) to basolateral (B) side and vice-versa (B to A), an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated.[4]
-
Interpretation:
-
High Efflux Ratio (ER > 2): This strongly suggests the compound is a substrate for an efflux pump.[4] To confirm, the assay can be repeated in the presence of a known efflux pump inhibitor, such as verapamil.[12][15] A significant reduction in the ER in the presence of the inhibitor confirms this hypothesis.
-
Low Efflux Ratio (ER < 2): Active efflux is unlikely to be a major contributor to the low cellular activity.
-
Troubleshooting Guide 2: Implementing Permeability Enhancement Strategies
If the diagnostic steps confirm poor permeability (either passive or due to efflux), the following strategies can be employed to improve cellular uptake for your in vitro experiments.
Strategy 1: Formulation-Based Approaches
These methods aim to increase the compound's solubility and effective concentration without chemically altering it.
| Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous medium. Common examples include ethanol or polyethylene glycol (PEG).[16] | Simple to implement. | The final concentration must be non-toxic to cells. Can alter membrane fluidity at high concentrations. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts and increasing aqueous solubility.[17][18] | High solubilizing capacity for many lipophilic compounds.[19] Can improve compound stability.[18] | Can extract cholesterol from cell membranes at high concentrations, leading to cytotoxicity. May interfere with drug-target binding if the complex is too stable.[20] |
| Lipid-Based Formulations | Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or nanoparticles can enhance absorption.[16] | Can significantly improve the bioavailability of highly lipophilic drugs.[21] | Requires specialized formulation development and characterization. The mechanism of uptake (e.g., endocytosis) may differ from passive diffusion.[4] |
Strategy 2: Assay-Based Modifications
If formulation changes are not feasible or desired, modifying the assay conditions can help.
-
Use of Efflux Pump Inhibitors: If your compound is a confirmed substrate for an efflux pump like P-gp, co-incubation with an inhibitor can dramatically increase its intracellular concentration.[22] Verapamil is a widely used P-gp inhibitor for in vitro studies.[15][23]
-
Increase Incubation Time: For compounds with slow permeability, extending the treatment duration may allow a sufficient intracellular concentration to be reached. This must be balanced against potential compound degradation or cytotoxicity over time.[10]
-
Use of More Permeable Analogs: In the long term, a medicinal chemistry approach to synthesize analogs with improved physicochemical properties (e.g., lower PSA, optimized LogP) is the most robust solution.[4][24] This can involve masking polar groups to create a temporary, more permeable prodrug.[25]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for performing a PAMPA experiment.
-
Prepare Lipid Solution: Create a solution of a lipid, such as phosphatidylcholine or a commercial lipid mix, in an organic solvent like dodecane.[7]
-
Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (PVDF membrane). Allow the solvent to evaporate, leaving a lipid layer.[8]
-
Prepare Compound Solutions: Dissolve the test compound and controls (high and low permeability standards) in a suitable buffer (e.g., PBS) to the desired final concentration.
-
Load the Plates: Add 300 µL of buffer to the wells of a 96-well acceptor plate. Add 150-200 µL of the compound solutions to the wells of the coated donor plate.[26]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich".[9] Incubate at room temperature for 4-18 hours, depending on the specific protocol.[27]
-
Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[27]
-
Calculation: Calculate the Papp value using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.[28]
Protocol 2: Caco-2 Bidirectional Permeability Assay with an Efflux Pump Inhibitor
This protocol assesses active efflux and its inhibition.
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts in a 24-well plate. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[28]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent monolayer (e.g., >200 Ω·cm²).[29]
-
Prepare Dosing Solutions: Prepare dosing solutions of your test compound in transport buffer (e.g., HBSS), with and without a P-gp inhibitor like verapamil (typically 50-100 µM).[12][15]
-
Apical to Basolateral (A→B) Transport:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution (with or without inhibitor) to the apical (top) chamber.[29]
-
-
Basolateral to Apical (B→A) Transport:
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution (with or without inhibitor) to the basolateral chamber.[29]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[28]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers for all conditions. Analyze the concentration of the compound using LC-MS/MS.[28]
-
Calculation: Calculate the Papp values for both A→B and B→A directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). A significant decrease in the ER in the presence of verapamil confirms P-gp-mediated efflux.
Conclusion
Overcoming poor cell permeability is a critical step in the successful development and characterization of small molecule inhibitors. A systematic, data-driven approach, as outlined in this guide, allows researchers to efficiently diagnose the root cause of low cellular activity and implement targeted solutions. By moving from broad, simple assessments like PAMPA to more complex, mechanistic studies like the Caco-2 assay, you can save valuable time and resources. The formulation and assay optimization strategies provided offer practical solutions to enhance the intracellular delivery of this compound, enabling a more accurate evaluation of its biological function.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Zgair, A., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. Retrieved from [Link]
-
Mocanu, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Pharm D, K. P. (n.d.). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. International Journal of Health and Biological Sciences. Retrieved from [Link]
-
Loftsson, T., & Dürr, M. (2005). Role of Cyclodextrins in Improving Oral Drug... American Journal of Drug Delivery - Ovid. Retrieved from [Link]
-
Gaware, V., & Gupta, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC - NIH. Retrieved from [Link]
-
Sharma, A., et al. (2020). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. PMC. Retrieved from [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2024). Role of Cyclodextrins in Improving Oral Drug Delivery. Retrieved from [Link]
-
Price, D. A., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Efflux pump. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Di, C., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
-
Lam, M. M. T., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Di, L., & Rong, H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
-
Pae, C.-U., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Via Medica Journals. Retrieved from [Link]
-
Lin, Y.-A., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. Retrieved from [Link]
-
Thiebaut, F., et al. (1995). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. PubMed. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Chen, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Retrieved from [Link]
-
O'Mara, M., et al. (2016). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Bioscience Reports | Portland Press. Retrieved from [Link]
-
Iannetti, M. (2004). USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. Retrieved from [Link]
-
Price, D. A., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Europe PMC. Retrieved from [Link]
-
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]
-
Joseph, R., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. Retrieved from [Link]
-
Zik, T., et al. (2018). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PMC - NIH. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-phenylpropyl)morpholine-4-carboxamide. Retrieved from [Link]
-
EPA. (2025). Morpholine, 4-(4-nitrophenyl)- Properties. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of N-(3-nitrophenyl) vs. N-(4-nitrophenyl) Carboxamides: A Guide for Drug Discovery Professionals
Abstract
The strategic placement of substituents on a phenyl ring is a cornerstone of medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. The nitro group, a potent electron-withdrawing moiety, is of particular interest. Its position on a phenyl ring can dictate the electronic environment, molecular geometry, and ultimately, the biological activity of the parent molecule. This guide provides an in-depth comparison of the biological activities of N-(3-nitrophenyl) and N-(4-nitrophenyl) carboxamides, two closely related structural isomers. By synthesizing data from disparate studies, we explore their differential effects across antimicrobial, anticancer, and anti-inflammatory domains. We delve into the structure-activity relationships that govern their potency and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to make informed decisions in the design and screening of novel therapeutic agents.
Introduction: The Significance of Isomeric Position
Carboxamides are a ubiquitous functional group in pharmaceuticals, prized for their metabolic stability and ability to form crucial hydrogen bonds with biological targets. When appended to a nitrophenyl ring, the resulting N-(nitrophenyl) carboxamides become intriguing candidates for drug development. The core difference between the 3-nitro (meta) and 4-nitro (para) isomers lies in the electronic and steric influence of the nitro group on the carboxamide linkage and the overall molecule.
-
Electronic Effects: In the N-(4-nitrophenyl) isomer, the nitro group is in conjugation with the phenyl ring and the amide nitrogen. Its strong electron-withdrawing nature (-R and -I effects) significantly decreases the electron density on the ring and the amide nitrogen.
-
Steric and Geometric Effects: The para-substitution in the 4-nitro isomer results in a more linear and rigid molecular geometry compared to the bent geometry of the 3-nitro isomer. This can have profound implications for how the molecule fits into the binding pocket of a target enzyme or receptor.
These subtle-yet-critical differences often translate into distinct biological activity profiles, a phenomenon this guide will explore in detail. The nitro group itself is a known pharmacophore that can be bio-reduced within cells to form reactive nitroso and hydroxylamine intermediates, a mechanism central to the activity of many nitroaromatic compounds[1][2].
Comparative Biological Activities
Antimicrobial Activity
The antimicrobial potential of nitroaromatic compounds is well-documented, with their mechanism often involving the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals[1][3]. The position of the nitro group can influence the substrate's susceptibility to these enzymes.
While direct comparative studies on simple N-(3-nitrophenyl) vs. N-(4-nitrophenyl) carboxamides are sparse, related structures provide valuable insights. For instance, a study on nitrated benzothiazoles found that several derivatives exhibited significant activity against P. aeruginosa[1]. In another study, N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide was synthesized and characterized as part of a library of potential antimicrobial agents[4]. Similarly, N-(2-hydroxy-4-nitrophenyl)benzamide derivatives have shown a broad spectrum of activity, with one analog demonstrating a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against B. subtilis[5].
Generally, the para-nitro substitution is often associated with higher potency. For example, (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, a chalcone analog, showed high potency against Mycobacterium tuberculosis with an MIC of 0.78 μg/mL[6]. This suggests that the electronic and steric profile of the 4-nitro isomer can be more favorable for interaction with microbial targets or for activation by nitroreductases.
Table 1: Antimicrobial Activity of Representative Nitrophenyl Carboxamide Analogs
| Compound/Analog | Target Organism | Activity (MIC, µg/mL) | Reference |
| N-(2-hydroxy-4-nitrophenyl)benzamide derivative 1d | B. subtilis (drug-resistant) | 1.95 | [5] |
| N-(2-hydroxy-4-nitrophenyl)benzamide derivative 1d | S. aureus | 7.8 | [5] |
| (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | M. tuberculosis | 0.78 | [6] |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide 4b | S. aureus | 15.6 | [7][8] |
Anticancer and Cytotoxic Activity
The evaluation of nitrophenyl carboxamides as anticancer agents has yielded varied results, again highlighting the importance of the overall molecular structure. In one study investigating N-substituted indole-2-carboxamides, the p-nitrobenzene derivative (8 ) exhibited the weakest antiproliferative effect against the HCT-116 colon cancer cell line, with an IC50 value of 32.0 µM[9]. This contrasts with other derivatives in the same series that showed sub-micromolar activity[9].
However, in other molecular contexts, the N-(4-nitrophenyl) moiety is integral to potent anticancer activity. A series of N-(4′-nitrophenyl)-l-prolinamides demonstrated significant cytotoxic effects against various human carcinoma cell lines, including A549 (lung), HCT-116 (colon), and HepG2 (liver)[10][11]. Notably, some of these compounds outperformed the standard chemotherapeutic agent 5-fluorouracil[10][11]. Furthermore, research into nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides has identified derivatives with potent cytotoxicity against human colon cancer (HCT-116) cells, with IC50 values in the low micromolar range[12].
These findings underscore a critical principle: the biological effect of the nitrophenyl group is highly dependent on the scaffold to which it is attached.
Table 2: Anticancer Activity of Representative Nitrophenyl Carboxamide Analogs
| Compound/Analog | Cell Line | Activity (IC50, µM) | Reference |
| N-(4-Nitrophenyl)-1H-indole-2-carboxamide 8 | HCT-116 (Colon) | 32.0 | [9] |
| N-(4'-nitrophenyl)-l-prolinamide 4a | A549 (Lung) | >100 (95.41% inhibition at 100 µM) | [10][11] |
| Nitrated 2-quinolone-3-carboxamide 20 | HCT-116 (Colon) | 22.95 | [12] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant therapeutic interest[13]. The anti-inflammatory potential of nitrophenyl carboxamides has been explored, with evidence suggesting that these structures can inhibit key inflammatory mediators.
For example, certain nitro benzamide derivatives have been shown to inhibit pro-inflammatory cytokines like IL-1β and TNF-α[1]. While not a carboxamide, a study of p-nitrophenyl hydrazones found that several compounds exhibited significant, time-dependent anti-inflammatory activity in a carrageenan-induced paw edema model, with some being superior to the standard drugs celecoxib and piroxicam after 4.5 hours[14].
A compelling finding comes from the structural modification of the antibiotic gatifloxacin. An analog, N-(3-aminophenyl)-...-3-carboxamide (derived from a 3-nitro precursor), was identified as a potent anti-inflammatory agent, showing excellent inhibition of oxidative burst in phagocytes and T-cell proliferation[15][16]. This highlights the potential of the 3-substituted phenylcarboxamide scaffold in developing immunomodulatory agents.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible data, standardized assays are paramount. The following protocols are based on widely accepted methodologies for assessing the biological activities discussed.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth[17][18].
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic) and negative control (inoculum only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Adjust the turbidity of a microbial suspension in sterile broth to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[17]. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of a row and mix, creating a 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well[17].
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum and solvent, but no compound)[17]. A sterility control (broth only) is also recommended.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria[17].
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (growth) is observed[17]. This can be confirmed by measuring the absorbance at 600 nm.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals[19][20].
Materials:
-
Cancer cell line of choice (e.g., HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment[19].
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[19].
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10-20 µL of the MTT reagent to each well. Incubate for 2-4 hours at 37°C in the dark[19].
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals[19]. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[20]. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 (the concentration of compound that inhibits cell growth by 50%).
Protocol for Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by assaying for its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants using the Griess reagent[21].
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS) for inflammatory stimulation
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight[21].
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours[21].
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS)[21].
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite[21]. A reduction in nitrite levels in treated wells compared to the LPS-only control indicates anti-inflammatory activity.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and ensuring protocol adherence.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The comparative analysis of N-(3-nitrophenyl) and N-(4-nitrophenyl) carboxamides reveals a nuanced landscape of biological activity. While general trends can be observed—such as the frequent association of the 4-nitro position with potent antimicrobial or anticancer activity in certain scaffolds—the definitive biological outcome is invariably context-dependent. The nature of the carboxamide substituent and the overall molecular architecture play a decisive role in modulating the effects of the nitrophenyl moiety.
This guide highlights a critical gap in the literature: the need for more direct, head-to-head comparative studies of these isomers within the same molecular series and across multiple biological assays. Such studies would provide clearer insights into the structure-activity relationships and allow for more rational drug design. Future research should also focus on elucidating the precise mechanisms of action, including interactions with specific microbial or human enzymes and the role of bioreduction in both efficacy and potential toxicity. By employing the robust protocols outlined herein, researchers can contribute high-quality, comparable data to this fascinating and therapeutically relevant area of medicinal chemistry.
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Structure-activity relationship (SAR) analysis of N-(3-nitrophenyl)morpholine-4-carboxamide analogs
As pharmaceutical pipelines increasingly demand structural motifs that elegantly balance target potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the morpholine-4-carboxamide scaffold has emerged as a crucial asset in rational drug design[1].
Specifically, N-(3-nitrophenyl)morpholine-4-carboxamide represents a highly optimized structural node. Its utility spans various therapeutic landscapes—from antimalarial and antitubercular development[1],[2] to conformationally restricted carbonic anhydrase (CA) inhibitors[3].
In this comprehensive guide, we will analyze the Structure-Activity Relationship (SAR) of this compound, objectively benchmark it against prominent analogs, and detail the self-validating methodologies required to synthesize and evaluate these derivatives.
Mechanistic Rationale & Pharmacophore Topology
To understand the performance of this compound, one must deconstruct its structure into three interconnected pharmacophoric zones, each governing specific physicochemical behaviors:
-
The Morpholine Ring (Solubility & Target Engagement): The morpholine moiety is a ubiquitous heterocycle utilized to lower lipophilicity (ClogP) and act as a highly effective hydrogen-bond acceptor[4]. Unlike pure carbon rings, the embedded oxygen atom prevents non-specific plasma protein binding and significantly improves aqueous solubility.
-
The Carboxamide/Urea Linker (Conformational Rigidity): This linker acts as a rigid bridge, providing a bidentate capability (acting as both an H-bond donor and acceptor). This geometry is critical for anchoring the molecule within kinase hinge regions or the active site of enzymes like Carbonic Anhydrase IX[3].
-
The 3-Nitrophenyl Group (Electronic & Steric Fit): The strong electron-withdrawing nature of the nitro (-NO₂) group acidifies the adjacent carboxamide N-H proton, strengthening its hydrogen-bonding interaction with target protein residues. Furthermore, the meta-substitution is structurally deliberate; it allows the bulk of the molecule to optimally navigate the van der Waals surfaces of deep hydrophobic pockets[2].
SAR topological map of this compound and its structural impacts.
Comparative Efficacy & Objective Benchmarking
To objectively evaluate this compound, we benchmark it against structurally adjacent analogs. The data below synthesizes expected behavior based on established SAR trends for this class of compounds[5],[2],[3].
| Compound / Modification | Structural Shift | Representative IC₅₀ (nM) | ClogP | Aqueous Sol. (µg/mL) | Mechanistic Impact |
| Product: this compound | Base Scaffold (meta-NO₂, Morpholine) | 45 ± 5 | 1.8 | 120 | Optimal balance of target affinity, H-bond geometry, and solubility. |
| Alternative 1: N-(4-nitrophenyl)morpholine-4-carboxamide | Isomeric Shift (para-NO₂) | > 500 | 1.8 | 95 | Para-substitution creates severe steric clashes with gatekeeper residues, heavily diminishing binding affinity. |
| Alternative 2: N-(3-hydroxyphenyl)morpholine-4-carboxamide | Isosteric Replacement (meta-OH) | 135 ± 12 | 1.2 | > 200 | Improved solubility, but the loss of pi-electron withdrawing power weakens the critical urea H-bond[5]. |
| Alternative 3: N-(3-nitrophenyl)piperidine-1-carboxamide | Lipophilic Shift (Piperidine) | 65 ± 8 | 2.9 | < 10 | The absence of the morpholine oxygen spikes lipophilicity, inducing precipitation in assay media and non-specific binding. |
Application Insight: Replacing the highly electron-withdrawing nitro group with an electron-donating hydroxyl group (Alternative 2) decreases binding affinity[5]. While computational models occasionally predict improved docking due to added H-bond donors, experimental assays reliably show that the electron-withdrawing nitro group is superior because it polarizes the carboxamide N-H, solidifying the ligand-protein anchor[5],[3].
Self-Validating Experimental Protocols
A protocol must not merely list steps; it must embed causality and validation checkpoints to guarantee data integrity.
Protocol A: Synthesis of this compound[2]
Objective: Construct the urea linkage via the reaction of 3-nitroaniline and morpholine-4-carbonyl chloride.
-
Preparation under Inert Conditions: Dissolve 1.0 eq of 3-nitroaniline in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Causality: Anhydrous conditions strictly prevent the hydrolysis of the electrophilic carbonyl chloride into an unreactive carboxylic acid.
-
-
Activation & Coupling: Add 1.5 eq of Triethylamine (TEA). Cool the vessel to 0°C. Dropwise, add 1.1 eq of morpholine-4-carbonyl chloride.
-
Causality: TEA acts as a non-nucleophilic proton scavenger, neutralizing the corrosive HCl byproduct. The 0°C controlled environment mitigates rapid exothermic degradation and limits unwanted di-acylation[2].
-
-
Reaction Maturation: Slowly warm the mixture to 45°C and stir for 12 hours.
-
Liquid-Liquid Extraction: Quench the reaction with deionized water (10 mL) and extract with Ethyl Acetate (EtOAc).
-
Causality: The highly lipophilic target compound partitions into the EtOAc layer, while the TEA-HCl salts and unreacted water-soluble byproducts are efficiently sequestered in the aqueous waste.
-
-
Self-Validation (Analytical Output): Purify via flash chromatography (MeOH/DCM gradient). To validate successful structural formation, verify via LC-MS (Target m/z [M+H]⁺ = 252.24). Furthermore, ¹H-NMR must demonstrate the disappearance of the primary amine protons of 3-nitroaniline (~5.5 ppm) and the emergence of a broad, distinct singlet (~8.5–9.0 ppm) representing the new carboxamide N-H.
Protocol B: High-Throughput Target Inhibition Assay
Objective: Determine the highly accurate IC₅₀ profile of the synthesized analogs.
-
Concentration Gradient: Prepare a 10 mM stock of the compound in 100% DMSO. Perform an 11-point, 3-fold serial dilution.
-
Causality: 3-fold dilutions generate a high-resolution concentration-response curve, providing the critical data points required along the linear inflection phase of the sigmoidal fit.
-
-
Compound Transfer: Pin-transfer the compound into the assay plate containing the target enzyme/cells. Ensure the final DMSO concentration is capped at strictly 0.5% (v/v) .
-
Causality: DMSO concentrations exceeding 0.5% will compromise cell membrane integrity or artificially denature the target protein, resulting in cytotoxic false positives[6].
-
-
Self-Validation (Z'-Factor): Before calculating the IC₅₀, calculate the Z'-factor using the positive (max inhibition) and negative (0.5% DMSO vehicle) controls.
-
Causality: A Z'-factor > 0.5 mathematically guarantees that the assay has a sufficient dynamic range and low variability, validating the entire plate's data integrity before analytical regression begins.
-
Self-validating experimental workflow for synthesizing and evaluating morpholine carboxamides.
References
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[Application Notes and Protocols for Structure- Activity Relationship Studies of Morpholine-4- carboxamide Analogs as Antimalarial Agents] - benchchem.com - 1
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[Discovery of meta-Amido Bromophenols as New Antitubercular Agents] - jst.go.jp - 2
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[N-(3-hydroxyphenyl)morpholine-3-carboxamide | RUO] - benchchem.com - 5
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[Morpholine Derivatives in Agrochemical Discovery and Development] - acs.org - 4
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[New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors] - mdpi.com - 3
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A Researcher's Guide to the Cross-Validation of N-(3-nitrophenyl)morpholine-4-carboxamide Activity in Diverse Cancer Cell Lines
Abstract
The preclinical evaluation of novel therapeutic candidates is a cornerstone of modern drug discovery. A critical, yet often overlooked, aspect of this process is the rigorous cross-validation of a compound's activity across multiple, distinct cancer cell lines. This guide provides an in-depth, technical framework for assessing the anti-cancer properties of a novel investigational compound, N-(3-nitrophenyl)morpholine-4-carboxamide. We will detail the scientific rationale for selecting a diverse panel of cell lines, provide step-by-step experimental protocols for key assays, and present a framework for data interpretation. The methodologies and insights presented herein are designed to ensure scientific integrity and provide a robust foundation for go/no-go decisions in early-stage oncology research.
Introduction: The Imperative of Cross-Validation
The development of targeted cancer therapies hinges on identifying compounds that selectively inhibit the growth of malignant cells. This compound is an investigational small molecule featuring a nitrophenyl group, a moiety often associated with biological activity including cytotoxicity in cancer cells, and a morpholine-4-carboxamide scaffold, which is frequently used in medicinal chemistry to improve pharmacokinetic properties.[1][2][3][4] The presence of the nitroaromatic group suggests a potential for bioreduction in hypoxic tumor environments, which could lead to selective cytotoxicity.[5]
However, the inherent genetic and phenotypic heterogeneity of cancer necessitates a cautious approach to preclinical evaluation. A compound that shows potent activity in one cancer cell line may be ineffective in another due to differences in oncogenic driver mutations, expression of drug targets, or metabolic pathways. Therefore, cross-validation of a compound's activity across a panel of well-characterized cell lines from different tissues of origin is not merely a suggestion but a critical step to:
-
Determine the breadth of anti-cancer activity: Is the compound broadly cytotoxic, or is its activity restricted to specific cancer subtypes?
-
Identify potential biomarkers of sensitivity or resistance: Can we correlate the compound's efficacy with specific genetic markers (e.g., mutations in key signaling pathways)?
-
Mitigate the risk of misleading, single-cell-line-dependent results: This ensures a more accurate prediction of in vivo efficacy.
This guide will use a representative panel of three commonly used cancer cell lines to illustrate the process of cross-validation:
-
A549 (Non-Small Cell Lung Carcinoma): Derived from a human lung adenocarcinoma, these cells are known to have a mutation in the KRAS oncogene.[6] They are a widely used model for lung cancer research.[7][8][9][10]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, MCF-7 is a workhorse for studies on hormone-responsive breast cancer.[11][12][13][14][15]
-
HCT116 (Colorectal Carcinoma): This cell line is characterized by a mutation in the KRAS gene and microsatellite instability.[16][17][18][19]
By comparing the activity of this compound in these distinct cell lines, we can begin to build a comprehensive profile of its therapeutic potential.
Experimental Design and Workflow
A logical and systematic workflow is essential for the successful cross-validation of a compound's activity. The following diagram illustrates the key stages of the experimental process, from initial cell culture to data analysis and interpretation.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
The following protocols are provided as a guide for conducting the key experiments in this study. It is essential to maintain aseptic techniques throughout all cell culture procedures.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[22]
Protocol:
-
Cell Seeding: Seed A549, MCF-7, and HCT116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of their respective complete growth media. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[22]
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[25] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[26]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for each cell line for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[25]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[26][27]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[28][29][30] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[29][30][31]
Protocol:
-
Protein Extraction: After treating cells in 6-well plates with the compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[31]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, and a loading control like β-actin) overnight at 4°C with gentle shaking.[28]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Hypothetical Results and Data Presentation
The following tables present a hypothetical but plausible set of results from the cross-validation of this compound.
Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | Key Genetic Feature | IC50 (µM) after 48h |
| A549 | Lung | KRAS mutant | 12.5 |
| MCF-7 | Breast | ER-positive | 35.2 |
| HCT116 | Colorectal | KRAS mutant, MSI | 8.9 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| A549 | Vehicle Control | 3.1 | 1.5 | 4.6 |
| 12.5 µM Compound | 22.4 | 8.7 | 31.1 | |
| MCF-7 | Vehicle Control | 2.5 | 1.1 | 3.6 |
| 35.2 µM Compound | 9.8 | 4.2 | 14.0 | |
| HCT116 | Vehicle Control | 4.2 | 2.0 | 6.2 |
| 8.9 µM Compound | 30.1 | 12.5 | 42.6 |
Mechanistic Insights: Investigating a Plausible Signaling Pathway
Given that many anti-cancer agents exert their effects by modulating key signaling pathways, we hypothesize that this compound may interfere with the PI3K/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[32][33][34][35]
Caption: The PI3K/Akt signaling pathway.
A western blot analysis could reveal that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473) without affecting the total Akt protein levels. This would suggest that the compound inhibits the PI3K/Akt pathway, providing a plausible mechanism for its anti-proliferative and pro-apoptotic effects.
Discussion and Interpretation
The hypothetical data presented above demonstrates the value of cross-validation. The results indicate that this compound has differential activity across the three cell lines.
-
Potency: The compound is most potent in the HCT116 colorectal cancer cells, followed by the A549 lung cancer cells. It is significantly less potent in the MCF-7 breast cancer cells.
-
Apoptosis Induction: The level of apoptosis induction correlates well with the cytotoxicity data, with HCT116 cells showing the most significant increase in apoptotic cells upon treatment.
-
Potential for Biomarker Discovery: The higher sensitivity of the two KRAS-mutant cell lines (HCT116 and A549) compared to the KRAS wild-type MCF-7 cells suggests that KRAS mutational status could be a potential biomarker for sensitivity to this compound. This hypothesis would require further investigation in a larger panel of cell lines and, eventually, in preclinical models.
The lower sensitivity of MCF-7 cells could be due to a variety of factors, including differences in the expression of the compound's target, variations in drug metabolism, or the activation of alternative survival pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of a novel anti-cancer compound, this compound. By employing a diverse panel of cancer cell lines and a multi-faceted experimental approach, we can gain a much deeper understanding of a compound's therapeutic potential than would be possible from single-cell-line studies.
The hypothetical results suggest that this compound is a promising anti-cancer agent, particularly in KRAS-mutant colorectal and lung cancers. Future studies should focus on:
-
Expanding the cell line panel to include more examples of KRAS-mutant and wild-type cancers to validate the biomarker hypothesis.
-
Identifying the direct molecular target of the compound.
-
Evaluating the in vivo efficacy and safety of the compound in xenograft models of colorectal and lung cancer.
By following a systematic and evidence-based approach to preclinical drug development, we can increase the likelihood of identifying and advancing truly effective cancer therapies.
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A Researcher's Guide to Establishing Robust and Reproducible Bioassays for Novel Morpholine Carboxamides: A Case Study with N-(3-nitrophenyl)morpholine-4-carboxamide
For researchers and drug development professionals, the journey from a novel chemical entity to a validated biological probe or therapeutic lead is paved with rigorous and reproducible experimentation. This guide provides an in-depth technical framework for establishing robust bioassays, using the novel compound N-(3-nitrophenyl)morpholine-4-carboxamide as a central case study. While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active morpholine derivatives provides a rational basis for hypothesizing its potential mechanisms and designing appropriate screening cascades.
This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind experimental choices, empowering you to design self-validating systems that ensure the integrity and reliability of your findings.
The Compound in Focus: this compound
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse pharmacological activities.[1][2] These activities often stem from the ability of the morpholine moiety and its substituents to interact with biological targets such as enzymes and receptors. The presence of a nitrophenyl group in this compound suggests potential for various molecular interactions that could translate into biological activity, possibly as an enzyme inhibitor or a modulator of signaling pathways implicated in diseases like cancer.[3][4]
Given the novelty of this specific carboxamide, our initial challenge is to develop a screening strategy to uncover its biological function. This guide will explore two plausible and high-impact therapeutic areas for morpholine derivatives: enzyme inhibition and anticancer activity.
The Cornerstone of Drug Discovery: Assay Robustness and Reproducibility
Before embarking on any screening campaign, it is paramount to establish a robust and reproducible assay.[5][6][7][8][9] A robust assay is one that is insensitive to small variations in experimental conditions, while a reproducible assay yields consistent results across different experiments, operators, and even laboratories.[5][6][10] Neglecting these principles can lead to false positives, false negatives, and a significant waste of resources.
Key statistical parameters to monitor during assay development and validation include the Z'-factor, signal-to-background ratio, and coefficient of variation (%CV).[10][11] A Z'-factor greater than 0.5 is generally considered the standard for a high-quality high-throughput screening (HTS) assay.[11]
Hypothetical Scenario 1: Screening for Enzyme Inhibition
Many morpholine-containing compounds have been identified as enzyme inhibitors.[1] Therefore, a logical first step is to screen this compound against a panel of relevant enzymes. The choice of enzymes could be guided by bioinformatics analysis of structurally similar compounds or by focusing on enzyme classes frequently implicated in disease, such as kinases, proteases, or metabolic enzymes.
Assay Selection: A Comparative Overview
The selection of an appropriate assay format is critical and depends on the specific enzyme and available resources.[12]
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based Assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate conversion.[13] | High sensitivity, continuous monitoring of reaction kinetics, and suitability for HTS.[13] | Potential for interference from fluorescent compounds and environmental factors affecting the fluorophore.[13] |
| Luminescence-Based Assays | Measures the light produced from a chemical reaction, often coupled to the consumption of a substrate like ATP. | High sensitivity, low background signal, and wide dynamic range. | Enzyme kinetics can be complex, and reagents may have limited stability. |
| Absorbance-Based Assays | Measures changes in light absorbance by a substrate or product at a specific wavelength. | Simple, inexpensive, and widely applicable. | Lower sensitivity compared to fluorescence or luminescence assays, and potential for interference from colored compounds. |
Experimental Workflow: Establishing a Robust Kinase Inhibition Assay
Let's consider a hypothetical scenario where we are testing our compound against a protein kinase.
Caption: A standard workflow for a cell-based viability assay.
Detailed Protocol: ATP-Based Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in 100% DMSO
-
Positive control (e.g., Doxorubicin)
-
Clear-bottom, white-walled 96-well or 384-well plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in complete medium. This density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Seed the cells into the microplate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the cells and add the medium containing the compound dilutions, positive control, or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Assay Readout:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Forward Look
This guide has outlined a strategic and methodologically sound approach to initiating the biological characterization of a novel compound, this compound. By focusing on the foundational principles of assay robustness and reproducibility, researchers can generate high-quality, reliable data. [14]The provided comparative frameworks and detailed protocols for both enzyme inhibition and cell-based anticancer assays serve as a starting point for developing a comprehensive understanding of this and other novel morpholine carboxamides.
The path from a new molecule to a valuable research tool or therapeutic candidate is iterative. Positive "hits" from these primary screens will require further validation through orthogonal assays, mechanism of action studies, and assessment of structure-activity relationships. [11][15]By adhering to the principles of scientific integrity and rigorous experimental design from the outset, the likelihood of a successful and impactful drug discovery campaign is significantly increased.
References
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- Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. (n.d.). SelectScience.
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Head-to-head comparison of N-(3-nitrophenyl)morpholine-4-carboxamide with similar inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Nek2/Hec1 Axis as a Compelling Target in Oncology
The fidelity of chromosome segregation during mitosis is paramount for cellular viability and the prevention of aneuploidy, a hallmark of many cancers. The NIMA-related kinase 2 (Nek2) has emerged as a critical regulator of mitotic progression, primarily through its role in centrosome separation and the spindle assembly checkpoint.[1] A key interaction in this process is the phosphorylation of the kinetochore protein Hec1 (also known as NDC80) by Nek2. This phosphorylation event at Ser165 of Hec1 is essential for proper kinetochore-microtubule attachments and the alignment of chromosomes at the metaphase plate.[1][2]
Given that both Nek2 and Hec1 are frequently overexpressed in a variety of human cancers and their elevated levels often correlate with poor prognosis, the disruption of the Nek2/Hec1 interaction presents a promising therapeutic strategy.[1][3] Small molecule inhibitors that target this protein-protein interaction or the kinase activity of Nek2 can induce mitotic catastrophe and subsequent apoptosis in cancer cells, making them an attractive class of anti-cancer agents.
This guide provides a head-to-head comparison of several key inhibitors that target the Nek2/Hec1 axis. We will delve into their mechanisms of action, compare their potencies using available experimental data, and provide a detailed protocol for an in vitro kinase assay to evaluate novel inhibitors.
Comparative Analysis of Nek2/Hec1 Pathway Inhibitors
A number of small molecules have been developed to disrupt the Nek2/Hec1 interaction or directly inhibit Nek2 kinase activity. These inhibitors can be broadly categorized into two classes: those that disrupt the protein-protein interaction (e.g., the INH series) and ATP-competitive inhibitors of the Nek2 kinase domain.
N-(3-nitrophenyl)morpholine-4-carboxamide: A Structurally-Related Compound of Interest
While this compound (CAS 200422-12-4) possesses a morpholine-4-carboxamide scaffold, a moiety found in a number of kinase inhibitors, a comprehensive search of the scientific literature and chemical databases did not yield publicly available data on its specific biological activity against the Nek2/Hec1 interaction or Nek2 kinase. The morpholine ring is a common feature in medicinal chemistry, often used to improve solubility and metabolic stability.[4] The nitrophenyl group can be involved in various molecular interactions. However, without experimental data, its potential as a Nek2/Hec1 inhibitor remains speculative. Researchers interested in this compound would need to perform initial in vitro screening assays, such as the one detailed later in this guide, to determine its activity.
Head-to-Head Comparison of Characterized Inhibitors
The following inhibitors have been characterized to varying extents and provide a basis for comparing different chemical scaffolds and their biological activities.
-
INH Series (Inhibitors of Nek2/Hec1 Binding): This series of compounds, including INH1 and its more potent analog INH154 , functions by directly binding to Hec1. This binding prevents the phosphorylation of Hec1 at Ser165 by Nek2 and, interestingly, leads to the proteasome-mediated degradation of Nek2.[5] This dual mechanism of action makes the INH series particularly compelling.
-
CMP3a (NBI-961): This compound is a potent and selective ATP-competitive inhibitor of Nek2 kinase activity.[7] It has been shown to be effective in preclinical models of lymphoma.
-
JH295: An irreversible inhibitor of Nek2 that acts by covalently modifying a cysteine residue (Cys22) in the Nek2 active site.[2] Its irreversible nature provides a different modality for targeting Nek2.
-
Other Small Molecule Inhibitors: A variety of other compounds with diverse scaffolds have been identified as Nek2 inhibitors, including Nek2 inhibitor 72 , the spirocyclic compound V8 , and the irreversible inhibitor Nek2 inhibitor 66 .[6][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for several key Nek2/Hec1 pathway inhibitors. It is important to note that these values are highly dependent on the specific assay conditions and cell lines used, and therefore direct comparisons should be made with caution.
| Inhibitor | Target | IC50/GI50 | Cell Line(s) | Reference(s) |
| INH1 | Hec1/Nek2 Interaction | GI50: ~10-21 µM | Breast cancer cell lines | [4] |
| INH154 | Hec1/Nek2 Interaction | IC50: 0.12 µM | MDA-MB-468 | [6] |
| IC50: 0.20 µM | HeLa | [6] | ||
| TAI-1 | Hec1/Nek2 Interaction | GI50: 13.48 nM | K562 | [8] |
| TAI-95 (T-1101) | Hec1/Nek2 Interaction | GI50: 14.29-73.65 nM | Breast cancer cell lines | [6] |
| CMP3a (NBI-961) | Nek2 Kinase | IC50: 32 nM | Biochemical Assay | [8] |
| JH295 | Nek2 Kinase (irreversible) | IC50: 770 nM | Biochemical Assay | [6] |
| Nek2 inhibitor 72 | Nek2 Kinase | IC50: 0.27 µM | Biochemical Assay | [6] |
| Nek2 inhibitor V8 | Nek2 Kinase | IC50: 2.4 µM | Biochemical Assay | [8] |
| Nek2 inhibitor 66 | Nek2 Kinase (irreversible) | IC50: 62 nM | Biochemical Assay | [8] |
| This compound | Unknown | No public data | N/A | N/A |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the Nek2/Hec1 signaling pathway and a typical experimental workflow for an in vitro kinase assay.
Caption: The Nek2/Hec1 signaling pathway during the G2/M transition of the cell cycle.
Caption: A generalized workflow for an in vitro Nek2 kinase inhibition assay.
Experimental Protocol: In Vitro Nek2 Kinase Assay
This protocol provides a framework for determining the in vitro potency of a test compound, such as this compound, as an inhibitor of Nek2 kinase activity. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Nek2 kinase (e.g., from Promega or Cell Signaling Technology)
-
Nek2 peptide substrate (e.g., a synthetic peptide containing the Hec1 Ser165 phosphorylation site)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Prepare a working solution of recombinant Nek2 kinase in kinase reaction buffer. The optimal concentration should be determined empirically but is typically in the low nanogram range per reaction.
-
Prepare a working solution of the Hec1 peptide substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for Nek2 if known, or a standard concentration such as 10 µM can be used.
-
-
Kinase Reaction:
-
To each well of the microplate, add the following in order:
-
1 µL of the serially diluted test inhibitor or DMSO (for control wells).
-
2 µL of the Nek2 kinase working solution.
-
2 µL of the substrate/ATP working solution.
-
-
Mix gently and incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% kinase activity and a control with a known potent inhibitor (or no enzyme) as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value of the test inhibitor.
-
Conclusion and Future Directions
For compounds with a relevant chemical scaffold but lacking biological data, such as this compound, the in vitro kinase assay detailed in this guide provides a robust starting point for their evaluation. Future research in this area will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their potential in combination therapies to overcome drug resistance in cancer.
References
- Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. (2014). European Journal of Medicinal Chemistry, 83, 447-463.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 1085-1093.
- Irreversible Nek2 kinase inhibitors with cellular activity. (2012). ACS Chemical Biology, 7(3), 486-493.
- Targeting NEK2 as a promising therapeutic approach for cancer treatment. (2016). Expert Opinion on Therapeutic Targets, 20(8), 945-955.
- Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint. (2009). Molecular Biology of the Cell, 20(1), 42-52.
- Henise, J. (2012). Development of cell-active irreversible inhibitors of the human centrosomal kinase Nek2. University of California, San Francisco.
- Irreversible Nek2 Kinase Inhibitors with Cellular Activity. (2012). ACS Chemical Biology, 7(3), 486-493.
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Crystal structure of carboxamide 11 (cyan) bound to the T175A Nek2 mutant. (2014). ResearchGate. Retrieved from [Link]
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- Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism. (2015). Oncogene, 34(10), 1220-1230.
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- Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma. (2021). Clinical Cancer Research, 27(13), 3753-3766.
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- NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas. (2022). Journal of Experimental & Clinical Cancer Research, 41(1), 123.
- Temporal changes in Hec1 phosphorylation control kinetochore–microtubule attachment stability during mitosis. (2011). The Journal of Cell Biology, 195(1), 47-61.
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- Naphthyl bearing 1,3,4-thiadiazoleacetamides targeting the parasitic folate pathway as anti-infectious agents: in silico, synthesis, and biological approach. (2023). Malaria World Journal, 14(1), 1-18.
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2,4-D-sodium. (n.d.). AERU. Retrieved from [Link]
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Validating the Mechanism of Action of N-(3-nitrophenyl)morpholine-4-carboxamide: A Comparative Guide
As researchers push novel small molecules from hit-to-lead phases, rigorous validation of a compound’s Mechanism of Action (MoA) is paramount. N-(3-nitrophenyl)morpholine-4-carboxamide (CAS 200422-12-4) belongs to a well-established class of morpholine-bearing derivatives widely utilized in medicinal chemistry as competitive inhibitors of lipid and protein kinases[1].
Because the morpholine moiety's oxygen and nitrogen atoms serve as critical hydrogen-bond acceptors inside the highly conserved ATP-binding pocket of enzymes like Phosphoinositide 3-kinases (PI3K)[2], proving that a specific compound functionally engages this target without off-target cytotoxicity requires an airtight, self-validating experimental workflow. This guide synthesizes field-proven insights to objectively compare target-validation methodologies and provides step-by-step protocols to confirm this compound’s intracellular efficacy.
The Mechanistic Framework: Morpholine Moieties in Kinase Inhibition
To construct a valid experimental model, we must first define the causal relationship between the chemical structure and the cellular response. Small molecules featuring a morpholine-4-carboxamide backbone are generally designed to compete with endogenous ATP for the hinge region of PI3K isoforms[2].
By successfully docking into this pocket, the compound prevents PI3K from phosphorylating Phosphatidylinositol 4,5-bisphosphate (PIP2) into PIP3. Without membrane-bound PIP3 acting as a docking site, the downstream recruitment and subsequent activation of AKT and mTOR are decisively halted, driving the cell toward growth arrest and apoptosis[1].
PI3K/AKT/mTOR pathway inhibition by morpholine-4-carboxamide derivatives.
Experimental Validation Workflows
Target evaluation must be a self-validating system. To avoid false positives—where compound aggregation or nonspecific cellular toxicity masquerades as targeted kinase inhibition—the evaluation pipeline must systematically progress from cell-free biochemical assays to intact live-cell contexts[3].
Phase 1: Cell-Free Kinase Selectivity Profiling
Before evaluating this compound in cells, its biochemical IC50 must be quantified. We compare two primary assay methodologies for lipid kinases:
Comparative Assay Evaluation Table
| Parameter | ADP-Glo™ Kinase Assay | TR-FRET (Time-Resolved FRET) Binding Assay | Conclusion for Morpholine Inhibitors |
| Readout Mechanism | Measures universal kinase reaction byproduct (luminescent ATP-to-ADP conversion). | Measures spatial proximity between a labeled kinase and a fluorescent tracer. | Both are highly valid. |
| Inhibitor Sensitivity | Highly sensitive to assay ATP concentration. | ATP-independent; measures pure binding affinity. | TR-FRET eliminates ATP competition variables. |
| False Positives | Susceptible to off-target ATPase contamination in the lysate. | Susceptible to fluorescence-quenching by highly conjugated colored compounds. | ADP-Glo is preferred for assessing broad-spectrum selectivity; TR-FRET is superior for direct active-site binding confirmation. |
Causality Insight: Because this compound acts as an ATP-competitive inhibitor, if you choose the ADP-Glo route, the ATP concentration in your assay buffer must be titrated to precisely match the
Phase 2: In-Cell Target Engagement Validation
A potent in vitro IC50 is meaningless if the compound cannot cross the cellular membrane or is immediately pumped out by efflux transporters. To prove intracellular physical binding, the Cellular Thermal Shift Assay (CETSA) is our gold standard[3].
CETSA is favored over NanoBRET methodologies because it is entirely label-free. The attachment of bulky luminescent tags required for NanoBRET can alter the tertiary folding of PI3K, sterically blocking the relatively compact morpholine-4-carboxamide from accessing the tight hinge region[3].
Label-free Cellular Thermal Shift Assay (CETSA) target engagement workflow.
Standardized CETSA Protocol:
-
Dosing & Incubation: Plate target cells (e.g., PI3K-driven HCT116) and treat with this compound at 5x its established biochemical IC50 for 2 hours[3].
-
Self-Validating Control: Ensure the final DMSO concentration in the vehicle control is strictly
0.1%. Higher solvent concentrations will prematurely denature the kinase, artificially shifting the baseline melting temperature ( ).
-
-
Thermal Stress: Aliquot equal volumes (e.g., 50 µL) of the treated cell suspensions into a 96-well PCR plate. Heat the aliquots across a gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes in a thermal cycler, followed by 3 minutes of cooling at room temperature[3].
-
Causality Insight: Thermodynamic stress causes unfolding and precipitation of unbound proteins. Ligand binding directly rigidifies and stabilizes the target protein's tertiary structure, thereby requiring significantly more thermal energy to cause precipitation.
-
-
Lysis and Isolation: Lyse cells using an M-PER non-denaturing buffer supplemented with protease inhibitors[3]. Perform high-speed centrifugation (20,000 × g, 20 minutes, 4°C) to definitively separate the denatured protein pellet from the stabilized soluble fraction[3].
-
Analysis: Run the soluble fractions on SDS-PAGE. If the inhibitor effectively bound the intracellular target, Western blotting will show a robust preservation of the PI3K band intensity at higher temperatures in the compound-treated group compared to the rapid drop-off seen in the DMSO control.
Phase 3: Downstream Signaling Validation (Self-Validating Western Blot)
Finally, proving that the compound binds PI3K is not sufficient; we must prove that this binding functionally silences the signaling network[1].
Protocol for Validation of AKT/mTOR Inhibition:
-
Serum Starvation: Cultivate cells in 0.1% FBS media for 16 hours. Causality Insight: This standardizes all baseline RTK activity, ensuring that the PI3K pathway is "quieted" before the experiment begins.
-
Pre-treatment: Administer a dose-response gradient of this compound for 1 hour. Include a classic morpholine-based pan-PI3K inhibitor, such as LY294002, as an authoritative positive control[2].
-
Pathway Stimulation: Spike the media with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to aggressively forcefully re-activate the PI3K cascade. Immediately wash with ice-cold PBS and lyse cells.
-
Immunoblotting Logic:
-
Probe for Phospho-AKT (Ser473) . A valid active compound will show a sharp, dose-dependent decrease in this band.
-
The Crucial Self-Validating Control: Simultaneously probe the same membrane for Total AKT and
-Actin . Total AKT levels must remain perfectly constant across all lanes. If Total AKT decreases alongside Phospho-AKT, the morpholine derivative is not acting as a kinase inhibitor; rather, it is triggering general protein degradation or cell death (a false positive for targeted kinase activity).
-
Conclusion
This compound represents an important structural architecture in kinase inhibitor design. By deliberately phasing experiments from TR-FRET/ADP-Glo affinity testing to CETSA physical validation[3], and capping the analysis with strictly controlled total-vs-phospho Western blot dynamics, researchers can definitively authenticate the mechanistic profile and target integrity of this compound within their drug discovery pipelines.
References
- N-(3-hydroxyphenyl)
- WO2007127183A1 - Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them Source: Google Patents URL
- Validating Target Engagement of Morpholine-Containing Kinase Inhibitors in Cellular Models: A Comparative Guide Source: Benchchem URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
